3,5-Dichloropyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXBOIDZPQDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298508 | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-57-8 | |
| Record name | 15177-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,5-Dichloropyridine 1-oxide is a key halogenated heterocyclic building block utilized in medicinal chemistry and advanced chemical synthesis.[1] Its value stems from the electron-deficient pyridine ring and the activated N-oxide group, which enhance its reactivity for nucleophilic aromatic substitution (SNAr), making it a crucial precursor for complex pyridine derivatives.[1] This document provides a comprehensive technical overview of its synthesis, purification, and detailed spectroscopic characterization.
Synthesis Pathway
The most prevalent and direct method for synthesizing this compound is the N-oxidation of its precursor, 3,5-Dichloropyridine.[1] This transformation is typically achieved using strong oxidizing agents such as peracids or hydrogen peroxide in an acidic medium.[1]
Experimental Protocols & Data
The selection of the oxidizing agent and reaction conditions is critical for maximizing the yield and purity of the final product.[1] Methods using meta-chloroperbenzoic acid (m-CPBA) are reported to achieve yields as high as 96.4%, while oxidation with hydrogen peroxide in acetic acid is also a common and effective approach.[1]
Table 1: Summary of Synthesis Conditions and Yields
| Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| m-CPBA | Dichloromethane | Not Specified | Not Specified | 96.4 | [1] |
| Hydrogen Peroxide (30%) | Acetic Acid | 70 | Not Specified | Not Specified | [1] |
| Peracetic Acid (40%)* | Acetic Acid, Chloroform | 50 | 24 | 71 | [2][3] |
Data for the analogous synthesis of 3,5-difluoropyridine-N-oxide.
This method is highly efficient for the N-oxidation of pyridines.[1]
-
Dissolution: Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane.
-
Reaction: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (m-CPBA) portion-wise while maintaining the temperature.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium metabisulfite) to destroy excess peroxide. Neutralize the mixture with a base like sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
This method utilizes readily available and environmentally safer reagents.[1]
-
Reaction Setup: In a round-bottom flask, combine 3,5-Dichloropyridine with glacial acetic acid.
-
Oxidation: Slowly add 30% aqueous hydrogen peroxide to the mixture.
-
Heating: Heat the reaction mixture to a controlled temperature of 70°C and maintain for several hours, monitoring by TLC.[1]
-
Workup: Cool the mixture to room temperature and carefully neutralize with a chilled, dilute solution of sodium hydroxide. Destroy any remaining peroxides by adding a small amount of sodium metabisulfite.[2][3]
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can be recrystallized.[2][3]
Purification and Experimental Workflow
Purification is essential to isolate this compound from unreacted starting material and byproducts. Column chromatography using silica gel is a widely used and effective method.[1] For derivatives, eluent systems such as ethyl acetate in hexanes or dichloromethane/methanol have been successfully employed.[1]
Characterization Data
The structure and purity of this compound are confirmed through various analytical techniques.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15177-57-8 | [2][4][5] |
| Molecular Formula | C₅H₃Cl₂NO | [4][5] |
| Molecular Weight | 163.99 g/mol | [4][5] |
| Melting Point | 110-113 °C | [2][3] |
| Appearance | White solid |[6] |
Due to the C2v symmetry of the molecule, the NMR spectra are simplified. The pyridine ring has three distinct proton environments (H-2/H-6, H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, C-4).[1] The N-oxide group deshields the alpha protons (H-2, H-6) and shields the gamma proton (H-4) compared to the parent pyridine.[1]
Table 3: Predicted ¹H NMR Spectral Data
| Position | Multiplicity | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-2, H-6 | Singlet | ~8.1 - 8.3 | Chemically equivalent protons alpha to the N-oxide.[1] |
| H-4 | Singlet | ~7.2 - 7.4 | Proton gamma to the N-oxide.[1] |
Table 4: Predicted ¹³C NMR Spectral Data
| Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2, C-6 | ~139 - 141 | Carbons adjacent to the nitrogen.[1] |
| C-3, C-5 | Not specified | Carbons bearing chlorine atoms. |
| C-4 | ~124 - 126 | Carbon at the para position to the nitrogen.[1] |
The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the N-O stretching vibration, which is highly characteristic of pyridine N-oxides.[1]
Table 5: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-O Stretch | 1000 - 2000 | Strong, Characteristic[4] |
| C-Cl Stretch | Not specified | - |
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Table 6: High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated Monoisotopic Mass | Analysis Type |
|---|---|---|
| [C₅H₃Cl₂NO]+ | 162.9642 | HRMS |
Note: The calculated mass confirms the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[1]
References
- 1. This compound | High Purity [benchchem.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 3. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridine 1-oxide is a halogenated heterocyclic compound of significant interest in medicinal chemistry and advanced chemical synthesis. Its dual functionality, stemming from an electron-deficient pyridine ring and an activated N-oxide moiety, renders it a versatile precursor for the synthesis of complex, disubstituted pyridine derivatives that are otherwise difficult to obtain.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and reactivity, serving as a vital resource for professionals in research and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and application in various synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 163.99 g/mol | [1][2][3][4] |
| CAS Number | 15177-57-8 | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 110-113 °C | [1][5][6] |
| Boiling Point (Predicted) | 344.2±22.0 °C | [6] |
| Density (Predicted) | 1.47±0.1 g/cm³ | [6] |
| Flash Point | 110 °C | [3] |
| Solubility | Soluble in organic solvents. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The spectrum is simplified due to the molecule's C2v symmetry. It is expected to show two singlets corresponding to the aromatic protons. The protons at the C-2 and C-6 positions are chemically equivalent and deshielded, appearing at a lower field. The proton at the C-4 position is shifted to a higher field.[1] |
| IR Spectroscopy | The most characteristic and strong absorption is the N-O stretching vibration, which provides clear evidence of the N-oxide functionality. The C-Cl stretching vibrations are also key diagnostic peaks.[1] |
| Mass Spectrometry | The mass spectrum exhibits a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with relative intensities of approximately 100:65:10, confirming the presence of two chlorine atoms. A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺).[1] |
Experimental Protocols
Synthesis of this compound
A prevalent method for the synthesis of this compound is the direct oxidation of 3,5-Dichloropyridine.
Method 1: Oxidation with Hydrogen Peroxide
-
Reactants: 3,5-Dichloropyridine, 30% aqueous hydrogen peroxide, acetic acid.
-
Procedure: 3,5-Dichloropyridine is dissolved in acetic acid. 30% aqueous hydrogen peroxide is added to the solution. The reaction mixture is heated to and maintained at a controlled temperature of 70°C.[1] The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and neutralized.
-
Work-up: The mixture is neutralized by the addition of a dilute base, such as sodium hydroxide. Any remaining peroxides can be quenched by the addition of sodium metabisulfite.[5][6] The product is then extracted into an organic solvent like dichloromethane (DCM). The organic layer is dried over a drying agent (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.[5][6]
Method 2: Oxidation with m-Chloroperbenzoic acid (m-CPBA)
-
Reactants: 3,5-Dichloropyridine, m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure: 3,5-Dichloropyridine is dissolved in dichloromethane. m-CPBA is added portion-wise to the solution, and the reaction is stirred at a temperature between 20-50°C.[1] This method has been reported to achieve a high yield of 96.4%.[1]
-
Work-up: Similar to Method 1, the reaction mixture is washed with a basic solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then dried and the solvent evaporated.
Purification
-
Recrystallization: This is a common and effective technique for purifying the solid product. A suitable solvent system, such as a mixture of dichloromethane and petroleum ether (1:1 ratio), can be used.[1][5][6] The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For higher purity or separation from closely related impurities, column chromatography on silica gel is employed. The choice of eluent is critical for effective separation. A common mobile phase is a mixture of ethyl acetate and hexanes.[1]
Chemical Reactivity and Applications
The presence of the N-oxide group and two chlorine atoms significantly influences the chemical reactivity of the pyridine ring, making this compound a valuable intermediate in organic synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The N-oxide group activates the pyridine ring, particularly at the C-2, C-4, and C-6 positions, towards nucleophilic attack.[1] This enhanced reactivity allows for the introduction of various functional groups, which is a key feature in the synthesis of complex molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the C-3 and C-5 positions serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[1]
-
1,3-Dipolar Cycloaddition Reactions: The N-oxide moiety can act as a 1,3-dipole, reacting with dipolarophiles to construct five-membered rings. This leads to the formation of fused heterocyclic systems, which are common motifs in biologically active molecules.[1]
-
Applications in Drug Development: The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry.[7] Its derivatives have been investigated for a range of biological activities, including as dopamine D4 receptor antagonists and in the development of drugs targeting various other diseases.[1]
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates the general workflow from the starting material, 3,5-Dichloropyridine, to the synthesis of this compound and its subsequent functionalization, highlighting its role as a versatile building block.
Caption: Synthetic pathway and key reactions of this compound.
References
- 1. This compound | High Purity [benchchem.com]
- 2. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]
- 3. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 6. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
3,5-Dichloropyridine 1-oxide CAS number and structure
An In-depth Technical Guide to 3,5-Dichloropyridine 1-oxide
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile and valuable building block in advanced chemical synthesis and medicinal chemistry.[1] Its significance for researchers, particularly in drug development, stems from the dual functionality of its electron-deficient pyridine ring and the activated N-oxide moiety. This structure enhances its reactivity towards nucleophilic aromatic substitution (SNAr), making it a preferred precursor for synthesizing complex, disubstituted pyridine derivatives that are otherwise difficult to obtain.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical characterization, and applications.
Compound Identification and Properties
The fundamental identification and physicochemical properties of this compound are summarized below.
| Identifier/Property | Value |
| CAS Number | 15177-57-8[1][2][3][4][5] |
| Molecular Formula | C₅H₃Cl₂NO[1][4][5] |
| Molecular Weight | 163.99 g/mol [1][4][5] |
| Appearance | Colorless to pale yellow liquid or solid[6] |
| Melting Point | 110-113 °C[2][7] |
| Boiling Point | 344.2 °C at 760 mmHg (Predicted)[4][7] |
| Density | 1.47 g/cm³ (Predicted)[4][7] |
| InChI Key | RODXBOIDZPQDBH-UHFFFAOYSA-N[1] |
| Storage Temperature | Room temperature[2][7] |
Chemical Structure:
The structure of this compound consists of a pyridine ring chlorinated at the 3 and 5 positions, with an oxygen atom coordinated to the nitrogen atom.
Caption: Chemical connectivity of this compound.
Synthesis and Experimental Protocols
The most common and efficient method for preparing this compound is the direct oxidation of its precursor, 3,5-Dichloropyridine.[1] The selection of the oxidizing agent and reaction conditions is critical for achieving high yield and purity.[1]
Caption: General workflow for the synthesis of this compound.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This method utilizes a readily available and environmentally benign oxidizing agent. The acidic medium activates the hydrogen peroxide, facilitating the N-oxidation.[1]
| Step | Procedure |
| 1. Reactant Charging | Treat 3,5-Dichloropyridine with 30% aqueous hydrogen peroxide in glacial acetic acid.[1] |
| 2. Reaction | Heat the mixture at a controlled temperature of 70-80 °C with constant stirring.[1][8] The reaction progress should be monitored (e.g., by TLC or GC). |
| 3. Work-up | After completion, cool the reaction mixture. Carefully neutralize the excess acid with a suitable base (e.g., dilute sodium hydroxide) in an ice bath.[2][7] |
| 4. Quenching | Destroy any remaining peroxides by adding a reducing agent, such as sodium metabisulfite.[2][7] |
| 5. Extraction | Extract the product into an organic solvent like dichloromethane (DCM).[2] |
| 6. Purification | Dry the organic layer (e.g., over MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.[2][7] |
Protocol 2: Oxidation with m-CPBA
This protocol often results in higher yields compared to the hydrogen peroxide method.
| Step | Procedure |
| 1. Reactant Charging | Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane (DCM).[1] |
| 2. Reaction | Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution while stirring, typically at room temperature. An exothermic reaction may occur, requiring cooling. |
| 3. Work-up | After the reaction is complete, wash the mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. |
| 4. Extraction | Separate the organic layer. The aqueous layer may be back-extracted with the solvent to maximize recovery. |
| 5. Purification | Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the product. A reported yield for this method is as high as 96.4%.[1] |
Spectroscopic and Analytical Data
Structural elucidation of this compound is primarily achieved through NMR spectroscopy and mass spectrometry. The molecule's C2v symmetry simplifies its NMR spectra.[1]
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show two distinct signals. Protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and appear as one singlet. The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet. The N-oxide group deshields the alpha protons (lower field) and shields the gamma proton (higher field) compared to the parent pyridine.[1] |
| ¹³C NMR | Three unique carbon signals are expected, corresponding to the C-2/C-6, C-3/C-5, and C-4 positions.[1] |
| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximate M:M+2:M+4 ratio of 100:65:10). A common and significant fragmentation is the loss of an oxygen atom ([M-16]⁺), resulting in the radical cation of 3,5-dichloropyridine.[1] |
Applications in Research and Drug Development
The unique electronic properties of this compound make it a valuable intermediate in medicinal chemistry. The parent scaffold, 3,5-dichloropyridine, is a key component in developing novel drugs.[1][9]
References
- 1. This compound | High Purity [benchchem.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]
- 7. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 3,5-Dichloropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridine 1-oxide is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chlorine atoms and the N-oxide functionality, make it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with comprehensive experimental protocols.
Molecular Structure and Spectroscopic Overview
The structure of this compound possesses a C2v symmetry axis, which simplifies its NMR spectra. The N-oxide group significantly influences the electron distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons.[1] Vibrational spectroscopy (IR) provides characteristic frequencies for the N-O bond, while mass spectrometry reveals the molecular weight and fragmentation patterns influenced by the chlorine isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show two distinct signals, and the ¹³C NMR spectrum is expected to show three signals.[1]
¹H NMR Data
The N-oxide group generally leads to a deshielding of the α-protons (H-2 and H-6) and a shielding of the γ-proton (H-4) compared to the parent pyridine. The two chlorine atoms at positions 3 and 5 will further influence the chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~8.1 - 8.3 | Singlet |
| H-4 | ~7.2 - 7.4 | Singlet |
Note: The predicted values are based on theoretical calculations and comparison with similar compounds. Actual experimental values may vary depending on the solvent and concentration.[1]
¹³C NMR Data
The carbon atoms C-2/C-6, C-3/C-5, and C-4 are chemically equivalent, respectively, resulting in three distinct signals in the ¹³C NMR spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~139 - 141 |
| C-3, C-5 | ~128 - 130 |
| C-4 | ~124 - 126 |
Note: The predicted values are based on theoretical calculations and comparison with similar compounds. Actual experimental values may vary depending on the solvent and concentration.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic N-O stretching vibration, which is a strong indicator of the N-oxide functionality.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1250 - 1300 | N-O stretch | Strong |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| ~850 - 750 | C-Cl stretch | Strong |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid-state KBr pellet vs. solution).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum.
High-Resolution Mass Spectrometry (HRMS) Data
| Ion Formula | Calculated Monoisotopic Mass (m/z) |
| [C₅H₃³⁵Cl₂NO]⁺ | 162.9646 |
| [C₅H₃³⁵Cl³⁷ClNO]⁺ | 164.9617 |
| [C₅H₃³⁷Cl₂NO]⁺ | 166.9587 |
The relative intensities of these isotopic peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.
Expected Fragmentation Pattern
Under electron ionization (EI), a common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺).[1]
| Fragment | Description |
| [M-O]⁺ | Loss of the oxygen atom from the N-oxide. |
| [M-Cl]⁺ | Loss of a chlorine atom. |
| [M-O-Cl]⁺ | Subsequent loss of a chlorine atom after the loss of oxygen. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol (Solid Sample - KBr Pellet)
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr).
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
-
Ionization:
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound. Accurate interpretation of NMR, IR, and MS data is essential for confirming the structure, assessing the purity, and understanding the reactivity of this important synthetic intermediate. The provided experimental guidelines will aid in obtaining high-quality, reproducible spectroscopic data, thereby facilitating its effective use in drug discovery and development endeavors.
References
An In-depth Technical Guide on the Reactivity of 3,5-Dichloropyridine 1-oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridine 1-oxide is a highly versatile and reactive heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The presence of two electron-withdrawing chlorine atoms in conjunction with the N-oxide functionality significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a valuable precursor for the synthesis of a diverse array of substituted pyridine derivatives, many of which are key intermediates in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alkoxides, and thiols. It details the underlying reaction mechanisms, summarizes key quantitative data, and provides established experimental protocols to facilitate its application in research and drug development.
Core Concepts: Electronic Effects and Reactivity
The reactivity of the pyridine ring in this compound is governed by the interplay of inductive and resonance effects of the substituents. The nitrogen atom of the pyridine ring is inherently electron-withdrawing, creating a degree of electron deficiency in the ring. The two chlorine atoms at the 3 and 5 positions further enhance this effect through their strong inductive electron-withdrawing nature.
The N-oxide group plays a dual role. Through resonance, it can donate electron density to the C2, C4, and C6 positions of the ring. However, its primary influence in the context of nucleophilic attack is its strong inductive electron-withdrawing effect, which further depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. Consequently, the positions ortho (C2, C6) and para (C4) to the N-oxide are the most electrophilic and, therefore, the most favorable sites for nucleophilic substitution.
Reactions with Nitrogen Nucleophiles (Amination)
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, and this compound serves as an excellent substrate for such transformations. The reaction with various primary and secondary amines proceeds via a nucleophilic aromatic substitution mechanism.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively documented in readily available literature, the synthesis of 4-amino-3,5-dichloropyridine 1-oxide provides a key example of amination. One reported multi-step synthesis from 3,5-dichloropyridine involves N-oxidation, followed by nitration and subsequent amination, resulting in a modest overall yield of 20.4%.[1] A more efficient route starts from 4-aminopyridine, which is first chlorinated and then N-oxidized to yield the target compound.[2] In one instance of this latter approach, the N-oxidation of 4-amino-3,5-dichloropyridine with hydrogen peroxide yielded the N-oxide with a purity of 99% after purification.[1]
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Ammonia (indirectly via nitration) | 4-Amino-3,5-dichloropyridine 1-oxide | Multi-step: N-oxidation, nitration, amination | 20.4 (overall) | - | [1] |
| - | 4-Amino-3,5-dichloropyridine 1-oxide | N-oxidation of 4-amino-3,5-dichloropyridine with H₂O₂ | - | 99 | [1] |
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine 1-oxide from 4-Amino-3,5-dichloropyridine
This protocol details the N-oxidation of 4-amino-3,5-dichloropyridine.
Materials:
-
4-amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (e.g., 27.5% solution)
-
Sodium Hydroxide solution (10%)
-
Methanol (for purification)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
pH meter or pH paper
Procedure: [1]
-
To a suitable reaction flask, add 4-amino-3,5-dichloropyridine (20 gm) and glacial acetic acid.
-
With stirring, add hydrogen peroxide (243 gm of 27.5% solution) to the mixture.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to 5°C.
-
Adjust the pH of the cooled mixture to 4.0 - 4.2 using a 10% sodium hydroxide solution.
-
Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.
-
The crude 4-amino-3,5-dichloropyridine-N-oxide can be further purified by recrystallization from methanol to yield a product with 99% purity.
Logical Workflow for Amination:
Caption: General workflow for the amination of this compound.
Reactions with Oxygen Nucleophiles (Alkoxylation)
The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of alkoxy-substituted pyridine N-oxides. These reactions are typically carried out in the corresponding alcohol as the solvent.
Quantitative Data
Experimental Protocol: General Procedure for Methoxylation
This protocol provides a general guideline for the methoxylation of this compound. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Reactions with Sulfur Nucleophiles
The reaction of this compound with sulfur nucleophiles, such as thiols in the presence of a base or sodium sulfide, provides access to thioether and thiol-substituted pyridine N-oxides. These sulfur-containing heterocycles are of interest in medicinal chemistry due to their unique biological activities.
Mechanistic Considerations and Reactivity Trends
Studies on analogous systems, such as 3,6-dichloropyridazine 1-oxide, have shown that sulfur nucleophiles can exhibit different regioselectivity compared to oxygen and nitrogen nucleophiles. For instance, the reaction of 3,6-dichloropyridazine 1-oxide with sodium sulfide, thiourea, and phenylmethanethiol all resulted in substitution at the 6-position.[3] This suggests that the nature of the nucleophile can play a significant role in determining the site of attack on the chlorinated N-oxide ring.
Experimental Protocol: General Procedure for Reaction with Thiophenol
This protocol outlines a general procedure for the reaction of this compound with a thiol, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere, add the anhydrous solvent and the base.
-
Cool the mixture to 0°C and slowly add thiophenol (1.0 to 1.2 equivalents). Stir for a short period to allow for the formation of the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms: A Deeper Dive
The reactions of this compound with nucleophiles predominantly follow the SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms (typically C2, C4, or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the N-oxide group, which contributes to its stability.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion as the leaving group.
The overall rate of the SNAr reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.
Reaction Pathway Diagram:
Caption: The two-step SNAr mechanism for the reaction of this compound.
Recent computational studies on SNAr reactions of other substituted pyridines have provided deeper insights into the transition states and activation barriers, confirming the favorability of this pathway.[4][5]
Role in Drug Development and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively reported, its derivatives are crucial components of many biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets.[6][7]
For instance, substituted pyridines are integral to the structure of kinase inhibitors, which target signaling pathways involved in cell proliferation and survival, making them key in cancer therapy.[7][8] Additionally, pyridine-containing compounds have been developed as anti-inflammatory, antibacterial, and antiviral agents.[9] The synthetic accessibility of diverse functional groups on the pyridine ring, facilitated by reactive intermediates like this compound, allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships in drug discovery programs.
Logical Relationship in Drug Discovery:
Caption: The role of this compound in the drug discovery process.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its enhanced reactivity towards nucleophilic aromatic substitution provides a reliable platform for the introduction of a wide range of functional groups, particularly amines, alkoxides, and thiols. Understanding the principles of its reactivity, supported by the experimental protocols provided in this guide, will empower researchers, scientists, and drug development professionals to effectively utilize this valuable intermediate in the creation of novel and complex molecules with potential therapeutic applications. Further exploration into the quantitative aspects of its reactivity and the biological activities of its derivatives will undoubtedly continue to expand its importance in the field.
References
- 1. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
electronic structure and resonance of 3,5-Dichloropyridine 1-oxide
An In-depth Technical Guide to the Electronic Structure and Resonance of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic structure, resonance, and key chemical properties of this compound. As a halogenated heterocyclic N-oxide, this compound serves as a versatile building block in medicinal chemistry and advanced chemical synthesis. Its reactivity is governed by the interplay between the inductive effects of the chlorine substituents and the resonance effects of the N-oxide moiety. This document consolidates theoretical predictions, spectroscopic data, and established experimental protocols to serve as a foundational resource for professionals in drug development and chemical research. All quantitative data is summarized in tables for clarity, and key processes are visualized using logical diagrams.
Electronic Structure and Molecular Geometry
The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic profile.[1] The highly electronegative N-oxide group and the two chlorine atoms significantly influence the electron distribution within the pyridine ring.
-
Inductive Effect: The chlorine atoms and the N-oxide group exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring.
-
Resonance Effect: The N-oxide group donates electron density into the ring via resonance (+R effect), particularly increasing the electron density at the C-2, C-4, and C-6 positions.[1] This is countered by the weaker resonance effect of the chlorine atoms.
This dual influence makes the ring electron-deficient, enhancing its reactivity towards nucleophilic aromatic substitution (SₙAr) reactions, a key feature for its application in synthesis.[1]
While specific experimental crystallographic data for this compound is not widely available in the literature, its geometric parameters can be reliably predicted using computational methods such as Density Functional Theory (DFT).[1][2] The table below presents theoretically derived data for the parent compound, 3,5-Dichloropyridine, which serves as a structural analogue.
Table 1: Calculated Ground State Properties of 3,5-Dichloropyridine (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
|---|---|
| Total Energy | -1068.7 Hartree |
| Dipole Moment | 2.15 Debye |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
Data is based on computational models for the precursor 3,5-Dichloropyridine as a proxy.[2]
Resonance and Electron Distribution
Resonance is critical to understanding the reactivity of this compound. The N-oxide group allows for delocalization of the nitrogen's lone pair and the N-O bond's pi electrons, creating several contributing resonance structures. These structures show a separation of charge, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen and the C-2, C-4, and C-6 carbons of the ring.
References
An In-depth Technical Guide to the Thermodynamic Properties of 3,5-Dichloropyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Dichloropyridine 1-oxide. Due to a notable absence of experimentally determined thermodynamic data in the current scientific literature, this document focuses on collating its known physicochemical properties and presenting the established experimental and computational methodologies that are essential for the determination of its thermodynamic parameters. This guide serves as a foundational resource, offering detailed protocols for bomb calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen effusion method, alongside a workflow for computational estimation via Density Functional Theory (DFT). The aim is to equip researchers with the necessary information to conduct future experimental investigations and computational studies to fill the existing data gap for this important chemical intermediate.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and advanced chemical synthesis. The presence of the N-oxide functional group and chlorine substituents on the pyridine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex substituted pyridine derivatives. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is critical for optimizing reaction conditions, ensuring process safety, and predicting the stability and reactivity of the compound.
Despite its utility, a thorough review of scientific databases and literature reveals a lack of experimentally determined thermodynamic data for this compound. This guide addresses this gap by providing a detailed framework for the future determination of these crucial parameters. It outlines the standard experimental techniques and computational methods that are applied to characterize such compounds.
Physicochemical Properties
While thermodynamic data is scarce, fundamental physicochemical properties for this compound have been reported. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1][2] |
| Melting Point | 110-113 °C | [3][4] |
| CAS Number | 15177-57-8 | [1][2] |
| Appearance | Solid |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most commonly derived from the experimentally determined enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Protocol:
-
Sample Preparation: A sample of this compound (approximately 1 g) is accurately weighed and pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within the calorimeter's bomb. A known length of fuse wire (e.g., nickel-chromium) is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen, which could form nitric acid and affect the results. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium while the water is stirred continuously.
-
Ignition and Data Acquisition: The initial temperature of the water is recorded precisely for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals as it rises, and for a period after it has peaked to establish the final temperature.
-
Analysis and Calculation: The total heat released (q_total) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid. Corrections are made for the heat released by the combustion of the fuse wire. The enthalpy of combustion is then calculated, and using Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq), the standard enthalpy of formation of this compound is determined.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemistry of 3,5-Dichloropyridine 1-oxide
Introduction
This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its chemical architecture, featuring an electron-deficient pyridine ring activated by an N-oxide moiety, makes it a versatile building block for constructing complex molecular frameworks. The presence of two chlorine atoms at the 3 and 5 positions provides strategic points for functionalization, enabling the synthesis of a diverse range of substituted pyridine derivatives that are often difficult to access through other synthetic routes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and agrochemical development.
Synthesis of this compound
The primary and most common method for preparing this compound is the direct oxidation of its precursor, 3,5-Dichloropyridine. This transformation is typically achieved using peracids or hydrogen peroxide in an acidic medium. The N-oxidation process involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source.
Common Oxidation Methods
Two prevalent methods for the N-oxidation of 3,5-Dichloropyridine are:
-
Hydrogen Peroxide in Acetic Acid: This method is cost-effective and environmentally benign. Acetic acid acts as both a solvent and a catalyst, activating the hydrogen peroxide to facilitate the formation of the N-oxide.
-
meta-Chloroperbenzoic Acid (m-CPBA): This reagent is highly efficient and often provides high yields of the desired product. The reaction is typically carried out in a chlorinated solvent like dichloromethane.
Data Presentation: Synthesis of this compound
| Starting Material | Oxidizing Agent | Solvent(s) | Temperature | Yield (%) |
| 3,5-Dichloropyridine | 30% aq. H₂O₂ | Acetic Acid | 70°C | High (not specified)[1] |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not specified | 96.4[1] |
| 3,5-Dichloropyridine | Peracetic Acid | Not specified | Not specified | High (not specified) |
| 3,5-Difluoropyridine | Peracetic Acid | Acetic Acid / Chloroform | 50°C | 71[1] |
Experimental Protocol: Synthesis using Hydrogen Peroxide
This protocol is adapted from a documented laboratory-scale synthesis.[1]
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (aq. solution, saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dichloropyridine (1.0 eq.) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (1.5 - 2.0 eq.).
-
Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physical and Spectroscopic Properties
This compound is typically a colorless to pale yellow solid at room temperature. Its physical and chemical identifiers are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value |
| CAS Number | 15177-57-8[1] |
| Molecular Formula | C₅H₃Cl₂NO[1] |
| Molecular Weight | 163.99 g/mol [1] |
| Melting Point | 110-113 °C |
| Appearance | Colorless to pale yellow solid |
| InChI Key | RODXBOIDZPQDBH-UHFFFAOYSA-N[1] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the C2v symmetry of the molecule, the NMR spectra are relatively simple.
-
¹H NMR: The spectrum is expected to show two signals. The protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and typically appear as a singlet at a lower field (deshielded). The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet at a higher field.[1] The N-oxide group increases electron density at the C-2, C-4, and C-6 positions via resonance while also exerting an inductive electron-withdrawing effect.[1]
-
¹³C NMR: The spectrum should display three distinct signals corresponding to the three unique carbon environments: C-2/C-6, C-3/C-5, and C-4.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[1] The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a ratio of approximately 100:65:10 for the M, M+2, and M+4 peaks.[1] A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺), resulting in the radical cation of 3,5-dichloropyridine.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic vibrational frequencies for the aromatic C-H and C-N bonds, as well as a strong N-O stretching band.
Chemical Reactivity and Key Reactions
The chemistry of this compound is dominated by its enhanced reactivity towards nucleophiles, a direct consequence of the electronic effects of the N-oxide group and the chlorine substituents.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group is a strong resonance-donating group, which increases the electron density at the ortho (C-2, C-6) and para (C-4) positions. This activation, combined with the overall electron-deficient nature of the pyridine ring, makes the molecule highly susceptible to nucleophilic aromatic substitution.[1] This reactivity makes it a valuable precursor for synthesizing disubstituted pyridine derivatives.[1]
Experimental Protocol: General SNAr Reaction
This protocol provides a general methodology for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions.
Procedure:
-
Reaction Setup: To a dry, inert gas-flushed flask, add this compound (1.0 eq.) and the anhydrous solvent.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, NaH) may be required.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120°C), monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization: SNAr Mechanism
Caption: Generalized mechanism of SNAr on this compound.
Applications in Drug Development and Agrochemicals
The 3,5-dichloropyridine scaffold is a "privileged structure" in medicinal chemistry and agrochemical science, serving as a core component in numerous biologically active molecules. Its utility stems from its role as a versatile intermediate that allows for the introduction of various functional groups to modulate biological activity.
-
Medicinal Chemistry: Derivatives of 3,5-dichloropyridine have been investigated as potent therapeutic agents. For example, they are key components in the development of P2X7 receptor antagonists for treating inflammatory conditions. The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses, and its blockade can prevent the release of pro-inflammatory cytokines like IL-1β. Structure-activity relationship (SAR) studies have shown that the 3,5-dichloro substitution pattern is often critical for high antagonistic activity.
-
Agrochemicals: Chlorinated pyridines are integral to modern agrochemicals, forming the backbone of many successful fungicides, herbicides, and insecticides. The chlorine atoms enhance the biological activity and metabolic stability of these compounds. While direct applications of the N-oxide are less common, it serves as a crucial intermediate to access functionalized pyridines used in agrochemical synthesis.
Mandatory Visualization: P2X7 Signaling Pathway
References
Computational Modeling of 3,5-Dichloropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 3,5-Dichloropyridine 1-oxide, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document outlines the theoretical framework and computational methodologies for in-depth analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By leveraging Density Functional Theory (DFT), we explore its vibrational modes (FT-IR and FT-Raman), NMR chemical shifts, and electronic behavior through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This guide also presents detailed experimental protocols for its synthesis and characterization, offering a holistic resource for researchers.
Introduction
This compound is a key intermediate in the synthesis of complex, disubstituted pyridine derivatives.[1] Its reactivity is governed by the electron-deficient pyridine ring and the activated N-oxide moiety, making it a valuable precursor for nucleophilic aromatic substitution reactions.[1] Computational modeling provides profound insights into its molecular geometry, electronic structure, and reactivity, which are essential for designing novel synthetic pathways and developing new functional molecules. Density Functional Theory (DFT) has proven to be a robust method for accurately predicting the properties of such organic compounds.[2]
Molecular Structure and Synthesis
The molecular structure of this compound is characterized by a planar pyridine N-oxide ring with chloro substituents at the 3 and 5 positions. The molecule possesses C2v symmetry, which simplifies its spectroscopic signatures.[1]
Synthesis
The primary industrial-scale synthesis of this compound involves the oxidation of 3,5-dichloropyridine.[1]
Experimental Protocol: Oxidation of 3,5-Dichloropyridine
Method 1: Using Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloropyridine in glacial acetic acid.
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide to the mixture.
-
Heating: Heat the reaction mixture to 70°C and maintain this temperature with stirring for several hours.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a dilute solution of sodium hydroxide.
-
Workup: Destroy any remaining peroxides by adding sodium metabisulfite.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).
-
Purification: Dry the organic layer over magnesium sulfate (MgSO4), filter, and evaporate the solvent. The crude product can be further purified by recrystallization.[1]
Method 2: Using meta-Chloroperbenzoic Acid (m-CPBA)
-
Reaction Setup: Dissolve 3,5-dichloropyridine in a suitable solvent like dichloromethane (DCM) in a reaction vessel.
-
Oxidation: Add m-CPBA to the solution portion-wise while stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extraction and Purification: Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to obtain the product. This method has been reported to achieve yields as high as 96.4%.[1]
Computational Methodology
The computational analysis of this compound is typically performed using DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2]
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the ground-state energy minimum on the potential energy surface.[2]
-
Vibrational Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This also provides theoretical FT-IR and FT-Raman spectra.[2]
-
Electronic Properties: With the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electrostatic potential on the electron density surface.[2]
-
NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are calculated.
-
Caption: Computational workflow for this compound.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming the molecular structure. The characteristic N-O stretching vibration for pyridine N-oxides typically appears in the 1250 cm⁻¹ to 1300 cm⁻¹ region of the IR spectrum.[1] DFT calculations are instrumental in assigning the observed vibrational modes.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-O Stretch | 1250 - 1300 | Strong absorption, characteristic of N-oxide |
| C-Cl Stretch | Varies | Dependent on the overall vibrational coupling |
| Ring Stretching | Varies | Multiple bands corresponding to pyridine ring vibrations |
| C-H Bending | Varies | In-plane and out-of-plane bending modes |
Note: The exact wavenumbers require specific experimental data or high-level computational results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the C2v symmetry of the molecule, the NMR spectra of this compound are simplified.[1] There are three distinct proton environments (H-2/H-6 and H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, and C-4).[1] The N-oxide group influences the electronic environment, typically deshielding the alpha protons (H-2/H-6) and shielding the gamma proton (H-4) compared to the parent pyridine.[1]
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H-2, H-6 | ~8.1 - 8.3 | Singlet |
| ¹H | H-4 | ~7.2 - 7.4 | Singlet |
| ¹³C | C-2, C-6 | ~139 - 141 | - |
| ¹³C | C-3, C-5 | Varies | - |
| ¹³C | C-4 | ~124 - 126 | - |
Note: These are estimated values based on related compounds.[1] Experimental values may vary depending on the solvent.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key to understanding chemical reactivity.[2] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.[2] A smaller energy gap generally implies higher reactivity.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
| Parameter | Significance |
| HOMO Energy | Related to the electron-donating ability of the molecule. |
| LUMO Energy | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |
Note: Specific energy values for this compound require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack.[2] For this compound, the region around the oxygen atom of the N-oxide group is expected to have a high negative potential, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the carbon atoms attached to the chlorine atoms are expected to have a positive potential.
Nonlinear Optical (NLO) Properties
Conclusion
The computational modeling of this compound provides invaluable insights into its structural, spectroscopic, and electronic properties. This technical guide has outlined the standard computational workflows and expected outcomes from such studies. The integration of theoretical calculations with experimental data is crucial for a comprehensive understanding of this important molecule, facilitating its application in drug discovery and materials science. Future dedicated computational studies are encouraged to provide more precise quantitative data for this compound.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key methodologies for the preparation of 3,5-Dichloropyridine 1-oxide. This versatile halogenated heterocyclic building block is of significant interest in medicinal chemistry and drug development due to its unique electronic properties and reactivity. This document details the evolution of its synthesis from the foundational work on pyridine N-oxides to modern, efficient protocols. It includes structured data on reaction conditions and yields, detailed experimental procedures for key synthetic transformations, and visualizations of reaction pathways to facilitate a deeper understanding for researchers and professionals in the field of chemical synthesis.
Introduction and Historical Context
This compound is a valuable intermediate in organic synthesis, primarily utilized for its activated pyridine ring system, which enhances its reactivity towards nucleophilic aromatic substitution (SNAr).[1] This property makes it a preferred precursor for the synthesis of complex, disubstituted pyridine derivatives that are otherwise difficult to access.[1]
The journey to the synthesis of this compound is rooted in the broader history of pyridine N-oxides. The first synthesis of a pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926, who successfully oxidized pyridine using peroxybenzoic acid.[2][3] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide functionality was found to significantly alter the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.[3] Following Meisenheimer's pioneering work, further advancements in the synthesis of pyridine N-oxides were made by researchers such as Ochiai, who explored the use of various oxidizing agents.
Synthetic Methodologies
The industrial and laboratory-scale synthesis of this compound revolves around the direct oxidation of 3,5-dichloropyridine.[1] The selection of the oxidizing agent is critical for achieving high yields and purity.[1] The most commonly employed oxidants are peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid to form peracetic acid in situ.[1]
Oxidation with meta-Chloroperbenzoic Acid (m-CPBA)
Oxidation with m-CPBA is a highly efficient method for the N-oxidation of pyridines, often providing high yields.[1] The reaction is typically carried out in a chlorinated solvent such as dichloromethane. A reported advantage of this method is a yield as high as 96.4%.[1]
Oxidation with Hydrogen Peroxide in Acetic Acid
The use of hydrogen peroxide in acetic acid is a common and cost-effective method for the N-oxidation of pyridines.[1] This mixture generates peracetic acid in situ, which then acts as the oxidizing agent. A documented laboratory-scale synthesis involves treating 3,5-dichloropyridine with 30% aqueous hydrogen peroxide in acetic acid at a controlled temperature of 70°C.[1]
Oxidation with Peracetic Acid
Pre-formed peracetic acid can also be used directly for the N-oxidation of 3,5-dichloropyridine. This method offers a straightforward approach, though handling of concentrated peracetic acid requires caution due to its potential instability.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound using different methodologies.
Table 1: Physicochemical Properties of 3,5-Dichloropyridine and this compound
| Property | 3,5-Dichloropyridine (Starting Material) | This compound (Product) | Reference(s) |
| Molecular Formula | C₅H₃Cl₂N | C₅H₃Cl₂NO | [4][5] |
| Molecular Weight | 147.99 g/mol | 163.99 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid | Colorless to pale yellow solid | [6][7] |
| Melting Point | 65-67 °C | 110-113 °C | [4][8] |
Table 2: Comparative Data of Synthetic Routes to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane | 20-25 | 24 h | up to 96.4 | [1] |
| 30% Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 | Not Specified | Not Specified | [1] |
| Peracetic Acid | Acetic Acid / Chloroform | 50 | 24 h | 71 (for difluoro analog) | [8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the key methods described.
Protocol 1: Synthesis of this compound using m-CPBA
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dichloropyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.
-
Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Protocol 2: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous Hydrogen Peroxide
-
Glacial Acetic Acid
-
Sodium metabisulfite
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dichloropyridine (1.0 eq) and glacial acetic acid.
-
Heat the mixture to 70 °C using a heating mantle.
-
Slowly add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq) to the reaction mixture while maintaining the temperature at 70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium metabisulfite to quench any unreacted peroxide.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of this compound.
Caption: Synthetic Pathways to this compound.
Caption: General Experimental Workflow for N-Oxidation.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the direct oxidation of 3,5-Dichloropyridine. The historical development of pyridine N-oxide synthesis has provided a solid foundation for the preparation of this important building block. Modern methods utilizing reagents such as m-CPBA and hydrogen peroxide in acetic acid offer efficient and high-yielding routes to the desired product. The choice of a specific protocol will depend on factors such as scale, cost, and available resources. This guide provides the necessary technical information, including historical context, comparative data, and detailed experimental protocols, to assist researchers and professionals in the effective synthesis and utilization of this compound in their research and development endeavors.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. 3,5-Dichloropyridine 98 2457-47-8 [sigmaaldrich.com]
- 5. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]
- 8. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 3,5-Dichloropyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridine 1-oxide is a versatile heterocyclic building block extensively employed in organic synthesis. The presence of the N-oxide functionality significantly modifies the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophilic substitution and enabling functionalization at positions that are otherwise difficult to access. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, serving as a comprehensive resource for its application in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Synthesis of this compound
The most common method for the preparation of this compound is the direct oxidation of 3,5-dichloropyridine. Various oxidizing agents can be employed, with hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA) being the most prevalent.
Data Summary: Synthesis of this compound
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3,5-Dichloropyridine | 30% aq. H₂O₂ | Acetic Acid | 70 | Not Specified | High | Not Specified | [1] |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not Specified | Not Specified | 96.4 | Not Specified | [1] |
Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a documented laboratory-scale synthesis.[1]
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous Hydrogen Peroxide
-
Glacial Acetic Acid
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloropyridine in glacial acetic acid.
-
To this solution, add 30% aqueous hydrogen peroxide.
-
Heat the reaction mixture to 70°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
Applications in Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group in this compound activates the pyridine ring for nucleophilic attack, particularly at the 4-position. While the chlorine atoms at the 3- and 5-positions are less activated towards direct substitution, the introduction of an electron-withdrawing group at the 4-position significantly facilitates the displacement of the adjacent chloro groups.
Synthesis of 4-Amino-3,5-dichloropyridine N-oxide
A key application of substituted pyridine N-oxides is in the synthesis of amino-pyridines, which are precursors to various biologically active molecules.
Data Summary: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Nitro-3,5-dichloropyridine N-oxide | Aqueous Ammonia, Acetonitrile | Sealed tube, 70°C, 3 hours | 30 | Not Specified | [2] |
| 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide, Glacial Acetic Acid | 60-65°C, 18 hours | ~35 | 99 (after purification) | [2] |
Experimental Protocol: Amination of 4-Nitro-3,5-dichloropyridine N-oxide[2]
Materials:
-
4-Nitro-3,5-dichloropyridine N-oxide
-
Aqueous Ammonia
-
Acetonitrile
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Methanol (for recrystallization)
Procedure:
-
In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
After cooling, filter the reaction mixture to separate the solid product.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure 4-Amino-3,5-dichloropyridine N-oxide (0.1 g, 30% yield).
Experimental Protocol: N-Oxidation of 4-Amino-3,5-dichloropyridine[2]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% purity)
-
10% Caustic Solution
-
Methanol (for recrystallization)
Procedure:
-
To a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.
-
Add 4-Amino-3,5-dichloropyridine (20 g) with stirring.
-
Add hydrogen peroxide (243 g, 27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield pure 4-Amino-3,5-dichloropyridine N-oxide (7.0 g, ~35% yield) with a purity of 99%.
Visualizations
Reaction Schemes and Workflows
Caption: General synthesis of this compound.
Caption: Experimental workflow for amination reaction.
Caption: Experimental workflow for N-oxidation reaction.
Conclusion
This compound is a valuable intermediate in organic synthesis. While direct nucleophilic substitution at the 3- and 5-positions requires harsh conditions, its true utility is demonstrated in the synthesis of 4-substituted pyridine N-oxides. The protocols provided herein for the synthesis of 4-amino-3,5-dichloropyridine N-oxide highlight its importance as a precursor to medicinally relevant compounds. These detailed application notes and protocols serve as a practical guide for researchers in the fields of medicinal chemistry and drug development.
References
The Strategic Utility of 3,5-Dichloropyridine 1-Oxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloropyridine 1-oxide is a highly versatile and reactive intermediate pivotal in the synthesis of a range of pharmaceutical compounds. Its unique electronic properties, stemming from the electron-withdrawing chloro groups and the N-oxide moiety, render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable precursor for complex, multi-substituted therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors, two critical targets in contemporary drug discovery for inflammatory diseases and oncology, respectively.
Introduction
The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents.[2] The introduction of an N-oxide functionality to this scaffold significantly enhances its reactivity, particularly towards nucleophilic aromatic substitution, thus providing a strategic advantage in the synthesis of complex pharmaceutical intermediates.[1] This allows for the generation of a library of substituted pyridine N-oxides, which are important precursors for a variety of biologically active molecules. This guide will focus on two key applications: the synthesis of P2X7 receptor antagonists for inflammatory conditions and the development of FGFR inhibitors for cancer therapy.
Application 1: Precursor for P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammatory responses. Its activation leads to the release of pro-inflammatory cytokines, making it a prime target for the treatment of inflammatory disorders.[2] Derivatives of 3,5-dichloropyridine have been identified as potent P2X7 receptor antagonists, with structure-activity relationship (SAR) studies highlighting the criticality of the 3,5-dichloro substitution pattern for high antagonistic activity.
Quantitative Data: In Vitro Activity of 3,5-Dichloropyridine-Derived P2X7 Antagonists
| Compound | R Group | hP2X7 IC50 (nM) (EtBr Uptake Assay) | hIL-1β Release IC50 (nM) |
| 9 | Phenylpropanoyl | 650 | - |
| 51 | Adamantanecarbonyl | 4.9 | 1.3 |
| 52 | Bicyclo[2.2.1]heptane-2-carbonyl | 13 | 9.2 |
Data sourced from Lee WG, et al. J Med Chem. 2012.[2]
Experimental Protocol: Synthesis of N'-(Adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)
This protocol describes a two-step synthesis of a potent P2X7 receptor antagonist.
Step 1: Synthesis of 3,5-dichloro-4-hydrazinopyridine
-
To a solution of 3,4,5-trichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3,5-dichloro-4-hydrazinopyridine.
Step 2: Synthesis of N'-(Adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine
-
Dissolve adamantane-1-carboxylic acid (1.2 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting adamantane-1-carbonyl chloride in anhydrous DCM.
-
To this solution, add a solution of 3,5-dichloro-4-hydrazinopyridine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade leading to the activation of the NLRP3 inflammasome. This, in turn, activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. Downstream of the P2X7 receptor, other signaling pathways, including the NF-κB pathway, are also activated, further amplifying the inflammatory response.[2]
Caption: P2X7 receptor signaling cascade.
Application 2: Precursor for FGFR Inhibitors in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are crucial in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the development and progression of various cancers. The 3,5-dichloropyridine scaffold has been successfully incorporated into a novel class of potent pan-FGFR inhibitors.[2]
Quantitative Data: In Vitro Kinase Inhibitory Activity of (R)-21c against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| (R)-21c | 0.9 | 2.0 | 2.0 | 6.1 |
Data sourced from Yan W, et al. J Med Chem. 2016.[2]
Experimental Protocol: Synthesis of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles (General Procedure for (R)-21c series)
The synthesis of the (R)-21c series involves a multi-step process, with a key step being the nucleophilic aromatic substitution on a 3,5-dichloropyridine derivative.
Step 1: Synthesis of 1-(3,5-dichloropyridin-4-yl)ethan-1-ol
-
Dissolve 3,4,5-trichloropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add acetaldehyde and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Mitsunobu reaction with 3-benzimidazole-1H-indazol-5-ol
-
To a solution of 1-(3,5-dichloropyridin-4-yl)ethan-1-ol, 3-benzimidazole-1H-indazol-5-ol, and triphenylphosphine in anhydrous THF, add diethyl azodicarboxylate (DEAD) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final product.
FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: FGFR signaling cascade.
Synthesis of this compound
The precursor itself is synthesized via the oxidation of 3,5-dichloropyridine.
Quantitative Data: Synthesis of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 30% aq. H₂O₂ | Acetic Acid | 70 | Not specified |
| m-CPBA | Dichloromethane | Not specified | 96.4 |
Data compiled from publicly available sources.[1]
Experimental Protocol: Oxidation of 3,5-Dichloropyridine
Method A: Using Hydrogen Peroxide
-
Treat 3,5-dichloropyridine with 30% aqueous hydrogen peroxide in acetic acid.
-
Maintain the reaction temperature at a controlled 70°C.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the product.
Method B: Using m-CPBA
-
Dissolve 3,5-dichloropyridine in a solvent such as dichloromethane.
-
Add meta-chloroperbenzoic acid (m-CPBA) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid.
-
Dry the organic layer and concentrate to yield the product.
General Experimental Workflow: Synthesis and Application
Caption: Overall synthetic workflow.
Conclusion
This compound is a key synthetic intermediate that provides an efficient entry point to valuable pharmaceutical scaffolds. The protocols and data presented herein demonstrate its utility in the synthesis of potent P2X7 receptor antagonists and FGFR inhibitors. The enhanced reactivity of the N-oxide facilitates the construction of complex molecules, underscoring its importance for researchers and professionals in the field of drug discovery and development.
References
Synthetic Routes to Functionalized Pyridines Using 3,5-Dichloropyridine 1-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridines utilizing 3,5-dichloropyridine 1-oxide as a versatile starting material. The unique electronic properties of this reagent, stemming from the electron-withdrawing chlorine atoms and the activating N-oxide moiety, make it a valuable precursor for a variety of substituted pyridine derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The primary route to this compound is through the direct oxidation of 3,5-dichloropyridine. Common oxidizing agents include hydrogen peroxide in acidic media or meta-chloroperbenzoic acid (m-CPBA).
Table 1: Synthesis of this compound
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dichloropyridine | 30% aq. H₂O₂ | Acetic Acid | 70 | Not Specified | Not Specified |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not Specified | Not Specified | up to 96.4[1] |
Experimental Protocol: Oxidation with m-CPBA
-
In a round-bottom flask, dissolve 3,5-dichloropyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peracid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group in this compound enhances its reactivity towards nucleophilic aromatic substitution (SNAr), making it a suitable substrate for the introduction of various functional groups.[1] Due to the electronic similarity of the C3 and C5 positions, regioselectivity can be a challenge, and careful control of reaction conditions is necessary to favor mono-substitution.
Table 2: Representative SNAr Reactions on Dichloropyridines
Note: The following data is for the analogous 3,5-dichloropyridine and serves as a starting point for optimization with the N-oxide.
| Nucleophile | Base | Solvent | Temperature (°C) | Product |
| Secondary Amine | NaOtBu | Toluene | 60-80 | 3-Chloro-5-aminopyridine derivative |
| Alkoxide | NaH | THF/DMF | Room Temp. to 80 | 3-Chloro-5-alkoxypyridine derivative |
| Thiol | K₂CO₃ | DMF | Room Temp. to 60 | 3-Chloro-5-thiopyridine derivative |
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or DMF, add a suitable base (e.g., NaOtBu, 1.2 eq).
-
Add the desired amine (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While specific protocols for the N-oxide are not extensively reported, the following are adapted from established procedures for similar chloropyridines. Subsequent deoxygenation of the N-oxide can yield the final functionalized pyridine.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
Note: The following conditions are based on protocols for 3,5-dichloropyridine and related compounds and may require optimization for this compound.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Biarylphosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF, DMF |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., a mixture of DMF and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Add the amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C, stirring vigorously.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Quench the reaction and extract the product as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
Deoxygenation of Functionalized Pyridine 1-Oxides
The final step in many synthetic routes involving pyridine N-oxides is the removal of the N-oxide group. This can be achieved using various reducing agents.
Table 4: Common Deoxygenation Methods for Pyridine N-Oxides
| Reagent | Solvent | Temperature |
| PCl₃ | Dichloromethane | 0 °C to Room Temp. |
| H₂ / Pd/C | Methanol, Ethanol | Room Temp. |
| Fe / Acetic Acid | Acetic Acid | Reflux |
| TiCl₄ / NaI | Acetonitrile | Room Temp. |
Experimental Protocol: Deoxygenation with PCl₃
-
Dissolve the substituted pyridine 1-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (PCl₃, 1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting functionalized pyridine by column chromatography.
Visualized Workflows and Pathways
Caption: Synthesis of the starting material.
Caption: General functionalization workflow.
Caption: Suzuki-Miyaura catalytic cycle.
References
Catalytic Applications of 3,5-Dichloropyridine 1-Oxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine N-oxides have emerged as a versatile class of molecules in organic synthesis, finding applications as potent Lewis basic organocatalysts and, more recently, as key components in photoredox catalysis. Their catalytic activity is intrinsically linked to the electronic properties of the pyridine ring, which can be finely tuned by the introduction of substituents. Electron-withdrawing groups, such as chlorine atoms, can significantly modulate the reactivity and selectivity of the N-oxide moiety. This document provides a detailed overview of the catalytic applications of dichlorinated pyridine 1-oxide derivatives, with a particular focus on the insights gained from the well-studied 2,6-dichloropyridine 1-oxide and the potential applications of its 3,5-dichloro isomer. While direct catalytic applications of 3,5-dichloropyridine 1-oxide derivatives are not yet widely reported in the literature, the principles derived from its isomers offer a strong foundation for future research and development in this area.
I. Photocatalytic C-H Functionalization: Dichlorinated Pyridine 1-Oxides as Hydrogen Atom Transfer (HAT) Catalysts
A significant breakthrough in the catalytic use of dichlorinated pyridine 1-oxides has been their application as highly effective Hydrogen Atom Transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions. This approach allows for the direct activation of strong C-H bonds under mild conditions, providing a powerful tool for late-stage functionalization of complex molecules.
Application Note: 2,6-Dichloropyridine 1-Oxide in Photoinduced C-H Alkylation
2,6-Dichloropyridine 1-oxide has been identified as a superior HAT catalyst for the alkylation of a wide range of C(sp³)–H bonds. The electron-withdrawing nature of the two chlorine atoms enhances the electrophilicity of the catalytically active N-oxy radical intermediate, enabling the abstraction of hydrogen atoms from otherwise unreactive C-H bonds.
Key Features:
-
High Reactivity: Enables the functionalization of unactivated primary, secondary, and tertiary C-H bonds.
-
Broad Substrate Scope: Tolerates a variety of functional groups on both the C-H substrate and the radical acceptor.
-
Mild Reaction Conditions: Proceeds at room temperature under visible light irradiation.
-
Catalytic Nature: The pyridine N-oxide is used in catalytic amounts and is regenerated during the reaction cycle.
Quantitative Data: Performance of 2,6-Dichloropyridine 1-Oxide in C-H Alkylation
The following table summarizes the performance of 2,6-dichloropyridine 1-oxide in the photocatalytic alkylation of various C-H substrates with benzylidenemalononitrile as the radical acceptor.
| Entry | C-H Substrate | Product | Yield (%) | Regioselectivity (r.r.) |
| 1 | Cyclooctane | Alkylated Cyclooctane | 95 | - |
| 2 | Adamantane | Alkylated Adamantane | 85 | 10:1 (3°:2°) |
| 3 | Tetrahydrofuran | Alkylated THF | 78 | - |
| 4 | Toluene | Alkylated Toluene | 82 | - |
| 5 | N-Phenylacetamide | Alkylated Acetanilide | 65 | - |
Signaling Pathway: Catalytic Cycle of Photoinduced C-H Alkylation
The catalytic cycle involves a dual-catalyst system comprising a photoredox catalyst (e.g., an acridinium salt) and the dichlorinated pyridine 1-oxide HAT catalyst.
Caption: Dual catalytic cycle for C-H alkylation.
Experimental Protocol: General Procedure for Photocatalytic C-H Alkylation
Materials:
-
C-H Substrate (1.0 equiv)
-
Radical Acceptor (e.g., benzylidenemalononitrile, 1.2 equiv)
-
2,6-Dichloropyridine 1-Oxide (0.1 equiv)
-
Photoredox Catalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 0.01 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the C-H substrate, radical acceptor, 2,6-dichloropyridine 1-oxide, and the photoredox catalyst.
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
II. Lewis Base Catalysis: Potential of this compound Derivatives
Pyridine N-oxides are well-established Lewis basic organocatalysts, capable of activating a variety of electrophiles. The Lewis basicity of the N-oxide oxygen is crucial for this catalytic activity. While electron-donating groups on the pyridine ring generally enhance Lewis basicity, electron-withdrawing groups, such as the chloro substituents in this compound, decrease it.
Application Note: Modulating Lewis Basicity for Selective Catalysis
The reduced Lewis basicity of this compound compared to unsubstituted or electron-rich pyridine N-oxides can be advantageous in certain catalytic transformations. A less basic catalyst may exhibit higher selectivity by avoiding unwanted side reactions or by favoring a specific reaction pathway.
Potential Applications:
-
Acyl Transfer Reactions: As a catalyst for the acylation of alcohols and amines, where a milder base might be required to prevent side reactions.
-
Silylation Reactions: Activation of silyl halides or triflates for the silylation of alcohols.
-
Asymmetric Catalysis: Chiral derivatives of this compound could serve as valuable ligands or organocatalysts in asymmetric synthesis, where the electronic properties can influence enantioselectivity.
Logical Relationship: Structure-Activity in Lewis Base Catalysis
The catalytic efficacy of a pyridine N-oxide in Lewis base catalysis is a balance between its nucleophilicity (Lewis basicity) and the stability of the resulting activated intermediate.
Application Notes and Protocol for the Nitration of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Parameter | Value | Reference |
| Product Name | 3,5-Dichloro-4-nitropyridine 1-oxide | N/A |
| CAS Number | 18344-58-6 | [2][3] |
| Molecular Formula | C5H2Cl2N2O3 | [2] |
| Molecular Weight | 208.99 g/mol | [2] |
| Appearance | Expected to be a yellow solid | [1] |
| Estimated Yield | 85-95% | Adapted from |
Experimental Protocol
This protocol details the necessary steps for the nitration of 3,5-dichloropyridine 1-oxide to yield 3,5-dichloro-4-nitropyridine 1-oxide.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Heating mantle
-
Büchner funnel and suction flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Adapter for venting nitrous fumes to a sodium hydroxide trap
Procedure:
1. Preparation of the Nitrating Mixture (Nitrating Acid):
-
In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, place a calculated volume of fuming nitric acid.
-
While cooling the flask in an ice bath and stirring, slowly and carefully add an equal volume of concentrated sulfuric acid in portions.
-
Once the addition is complete, allow the mixture to warm to room temperature (approximately 20°C) before use.[1]
2. Reaction Setup:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and an addition funnel with a pressure equalization tube.
-
Equip the top of the reflux condenser with an adapter to safely vent the nitrous fumes generated during the reaction to a sodium hydroxide trap.[1]
-
Dissolve this compound in a minimal amount of concentrated sulfuric acid in the reaction flask and cool the solution in an ice bath.
3. Nitration Reaction:
-
Transfer the prepared nitrating acid to the addition funnel.
-
Slowly add the nitrating acid dropwise to the stirred solution of this compound, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
4. Work-up and Isolation:
-
Upon completion of the reaction, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.[1]
-
Neutralize the acidic solution by the slow and portion-wise addition of a saturated aqueous sodium carbonate solution until the pH is approximately 8. Be cautious as this will cause vigorous foaming (evolution of CO₂).[1]
-
A yellow solid precipitate of the crude product is expected to form. Cool the mixture in an ice bath to ensure complete precipitation.[1]
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold deionized water.[1]
5. Purification:
-
To separate the product from inorganic salts (like sodium sulfate), the crude solid can be stirred with acetone, in which the product is soluble, and the insoluble salts are filtered off.[1]
-
The acetone filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloro-4-nitropyridine 1-oxide.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, to yield the final product as a yellow crystalline solid. Dry the purified product in a desiccator.[1]
Visualizations
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reactions of 3,5-Dichloropyridine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and drug development, offering a scaffold for the synthesis of a diverse array of substituted pyridine N-oxide derivatives. The presence of two chlorine atoms and an N-oxide moiety provides multiple avenues for functionalization, although the electronic effects of the N-oxide group can influence the reactivity of the C-Cl bonds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents, leading to the synthesis of 3-chloro-5-arylpyridine 1-oxides or 3,5-diarylpyridine 1-oxides. These products are valuable intermediates in the development of novel therapeutic agents. The N-oxide functionality can enhance the electron-deficient nature of the pyridine ring, potentially influencing the oxidative addition step in the catalytic cycle. Careful optimization of reaction conditions is crucial for achieving high yields and selectivity.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of related chloropyridines. This data can serve as a starting point for the optimization of reactions with this compound.
Table 1: Reaction Conditions for Suzuki Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid [1]
| Parameter | Value |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Catalyst Loading | 0.5 mol% |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | DMF/H₂O (3:3.5 mL) |
| Temperature | 60 °C |
| Reaction Time | 12 hours |
| Yield | 89% |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Dichloropyridines [2]
| Parameter | General Range/Value |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands |
| Catalyst Loading | 1-5 mol% |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ (2 equivalents) |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Experimental Protocols
The following is a suggested protocol for the mono-arylation of this compound based on established procedures for similar substrates.[1][2] Note: Optimization of these conditions for the specific substrate and desired product is highly recommended.
Protocol 1: Mono-Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling reactions.
References
Synthesis of Novel Agrochemicals from 3,5-Dichloropyridine 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel agrochemical candidates starting from 3,5-Dichloropyridine 1-oxide. This versatile building block allows for the introduction of various functional groups at the 4-position of the pyridine ring, a key structural motif in many biologically active compounds. The protocols outlined below focus on the synthesis of a potential herbicidal agent through nucleophilic aromatic substitution, followed by deoxygenation.
Introduction
This compound is a highly valuable intermediate in the synthesis of complex pyridine derivatives. The presence of the N-oxide group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 4-position.[1] This enhanced reactivity makes it a preferred precursor for the synthesis of disubstituted pyridines that are otherwise difficult to obtain. Pyridine-based compounds are integral to the development of modern agrochemicals, with numerous commercially successful fungicides, herbicides, and insecticides containing this scaffold.[2][3] The protocols detailed herein provide a roadmap for leveraging the unique reactivity of this compound to generate novel molecules with potential agrochemical applications.
Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through the oxidation of 3,5-Dichloropyridine. Common oxidizing agents include hydrogen peroxide in acidic media or meta-chloroperbenzoic acid (m-CPBA).[1]
Table 1: Synthesis of this compound
| Step | Reactant | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | 3,5-Dichloropyridine | 30% Hydrogen Peroxide, Acetic Acid | 70°C | High | >95 |
| 2 | 3,5-Dichloropyridine | m-CPBA, Dichloromethane | Room Temperature | up to 96.4 | >98 |
Experimental Protocol: Oxidation with Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dichloropyridine to glacial acetic acid.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide to the stirred solution.
-
Reaction: Heat the reaction mixture to 70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of a Novel Herbicidal Candidate: 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine
The following protocol describes a two-step synthesis of a potential herbicidal agent, 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine, starting from this compound. This pathway involves a nucleophilic aromatic substitution followed by a deoxygenation step.
Table 2: Synthesis of 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine
| Step | Reactant | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | This compound, 2,4-Dichlorophenol | Potassium Carbonate, DMF | 100-120°C | 75-85 | >95 |
| 2 | 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine 1-oxide | Phosphorus Trichloride, Dichloromethane | Reflux | 80-90 | >98 |
Experimental Protocol:
Step 1: Synthesis of 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine 1-oxide
-
Reaction Setup: To a solution of this compound in dimethylformamide (DMF), add 2,4-Dichlorophenol and potassium carbonate.
-
Reaction: Heat the mixture to 100-120°C and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine 1-oxide.
Step 2: Deoxygenation to 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine
-
Reaction Setup: Dissolve the 4-(2,4-Dichlorophenoxy)-3,5-dichloropyridine 1-oxide from the previous step in dichloromethane.
-
Addition of Reagent: Slowly add phosphorus trichloride to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully quench with water. Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway to a novel herbicidal candidate.
Caption: Experimental workflow for the synthesis.
Conclusion
This compound is a versatile and highly reactive intermediate for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a 4-aryloxy-3,5-dichloropyridine derivative serve as a representative example of how this starting material can be utilized to access compounds with potential herbicidal activity. The methodologies can be adapted for the synthesis of a wide range of analogues by varying the nucleophile in the SNAr reaction, opening avenues for the discovery of new and effective agrochemical agents.
References
Scaling Up the Synthesis of 3,5-Dichloropyridine 1-oxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale and scaled-up synthesis of 3,5-Dichloropyridine 1-oxide, a key intermediate in the development of pharmaceutical compounds. The following sections outline two primary oxidative methods, present quantitative data for comparison, and provide step-by-step experimental procedures.
Introduction
This compound is a versatile building block in medicinal chemistry and drug development. Its N-oxide functional group activates the pyridine ring for various transformations, making it a valuable precursor for synthesizing complex substituted pyridines. The efficient and scalable synthesis of this compound is critical for advancing drug discovery programs. This note details two robust methods for the oxidation of 3,5-dichloropyridine: a high-yielding method using meta-chloroperbenzoic acid (m-CPBA) and a more cost-effective approach utilizing hydrogen peroxide.
Data Summary
The selection of an appropriate synthetic route for scaling up often involves a trade-off between yield, cost, and operational simplicity. The following table summarizes the key quantitative data associated with the two primary methods for the synthesis of this compound.
| Parameter | Method 1: m-CPBA Oxidation | Method 2: Hydrogen Peroxide Oxidation |
| Starting Material | 3,5-Dichloropyridine | 3,5-Dichloropyridine |
| Oxidizing Agent | meta-Chloroperbenzoic acid (m-CPBA) | 30% Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Reaction Temperature | 0-5 °C (addition), then 20-25 °C | 70 °C |
| Reaction Time | 24 hours | Not specified |
| Reported Yield | up to 96.4%[1] | Not specified |
| Purity | High (recrystallization typical) | Not specified |
Experimental Protocols
Method 1: High-Yield Synthesis using meta-Chloroperbenzoic Acid (m-CPBA)
This protocol is adapted from a high-yield laboratory procedure suitable for scaling up.[1]
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Magnesium sulfate (or other suitable drying agent)
-
Petroleum ether (for recrystallization)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a stirrer and a temperature probe, dissolve 3,5-dichloropyridine in dichloromethane at a temperature of 0-5 °C.
-
Reagent Addition: Slowly add m-chloroperoxybenzoic acid to the stirred solution, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 with a suitable base (e.g., sodium bicarbonate solution).
-
Stir the mixture for 2-3 hours.
-
Filter the mixture and collect the filtrate.
-
-
Purification:
Method 2: Cost-Effective Synthesis using Hydrogen Peroxide
This protocol is based on a method adaptable for industrial applications, prioritizing cost-effective reagents.[1]
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous hydrogen peroxide
-
Acetic acid
-
Dilute sodium hydroxide
-
Sodium metabisulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add 3,5-dichloropyridine to acetic acid.
-
Reagent Addition: Carefully add 30% aqueous hydrogen peroxide to the mixture.
-
Reaction: Heat the reaction mixture to a controlled temperature of 70°C.[1] The reaction time should be determined by monitoring the consumption of the starting material.
-
Work-up:
-
Extraction and Isolation:
-
Purification:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Considerations
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
Application Notes and Protocols: 3,5-Dichloropyridine 1-oxide in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridine 1-oxide is a heterocyclic compound with significant potential as a building block in materials science, particularly in the design and synthesis of novel metal-organic frameworks (MOFs) and other coordination polymers. The presence of the N-oxide functional group introduces a key coordination site, allowing for the formation of stable complexes with a variety of metal ions.[1][2] The two chlorine atoms on the pyridine ring can be used to tune the electronic properties of the resulting material and offer potential sites for post-synthetic modification. While direct applications in materials science are still emerging, the known coordination chemistry of pyridine N-oxides and the use of the parent compound, 3,5-dichloropyridine, in MOF synthesis provide a strong foundation for its exploration in creating new functional materials.[3]
This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of metal-organic frameworks.
Application Notes: Metal-Organic Frameworks (MOFs)
The unique structural and electronic features of this compound make it an attractive ligand for the construction of MOFs with potential applications in gas storage, catalysis, and drug delivery. The N-oxide group acts as a strong coordinating site for metal ions, directing the assembly of the framework structure.
Key Advantages:
-
Coordination Versatility: The N-oxide group readily coordinates to a wide range of metal ions, including transition metals and lanthanides, enabling the synthesis of a diverse array of MOF structures.[1]
-
Structural Control: The rigid pyridine backbone and the specific geometry of the N-oxide and chlorine substituents can influence the topology and porosity of the resulting MOF.
-
Tunable Properties: The electron-withdrawing nature of the chlorine atoms can impact the electronic properties of the MOF, which is relevant for applications in catalysis and sensing.
-
Post-Synthetic Modification: The chlorine atoms can potentially serve as handles for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications.
Workflow for MOF Synthesis using this compound
Caption: General workflow for the synthesis and characterization of a MOF using this compound.
Quantitative Data
While specific quantitative data for MOFs synthesized directly with this compound is not yet widely available in the literature, the following table summarizes key data for a closely related MOF synthesized using the parent ligand, 3,5-dichloropyridine, and another derived from its dicarboxylic acid derivative. This data provides a benchmark for the expected properties of materials derived from this compound.
| Parameter | Value | Reference Compound | Metal Center | Notes |
| Formula | (3)∞[(CuCN)₂·(3,5-dClpy)₂] | Copper-based MOF | Copper(I) | Synthesized with 3,5-dichloropyridine. |
| Structure | 1D zig-zag chains forming a 3D network through H-bonds and π-π stacking | Copper-based MOF | Copper(I) | Demonstrates the ability of the dichloropyridine motif to form extended structures. |
| Application | Heterogeneous catalyst for oxidative discoloration of methylene blue. | Copper-based MOF | Copper(I) | Highlights potential catalytic applications. |
| Formula | {[Cd(PDC)(H₂O)₂]·H₂O}n | Cadmium-based MOF | Cadmium(II) | PDC = Pyridine-3,5-dicarboxylate. |
| Structure | 3D coordination polymer | Cadmium-based MOF | Cadmium(II) | Shows the formation of robust 3D frameworks. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and a proposed method for its use in the synthesis of a hypothetical copper-based MOF.
Protocol 1: Synthesis of this compound
This protocol is based on the oxidation of 3,5-dichloropyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloropyridine (1 equivalent) in dichloromethane.
-
Add m-CPBA (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add saturated aqueous sodium bicarbonate solution to quench the excess peroxy acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound as a solid.
Protocol 2: Proposed Synthesis of a Copper-Based MOF using this compound
This hypothetical protocol is adapted from established methods for synthesizing copper-based MOFs with pyridine-based ligands.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve Cu(NO₃)₂·3H₂O (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve this compound (0.2 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Characterization:
The synthesized MOF should be characterized by the following techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify solvent loss.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal center, evidenced by a shift in the N-O stretching frequency.
-
Porosity Measurements: Nitrogen adsorption-desorption isotherms at 77 K can be used to determine the surface area and pore volume of the activated MOF.
Signaling Pathways and Logical Relationships
The coordination of this compound to a metal center is a fundamental interaction in the formation of MOFs. The following diagram illustrates this coordination and the subsequent formation of an extended network.
References
Application Notes and Protocols for the Quantification of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 3,5-Dichloropyridine 1-oxide, a key intermediate in pharmaceutical synthesis. The following sections offer a summary of quantitative data for analogous compounds, comprehensive experimental protocols for various analytical techniques, and visual workflows to guide laboratory implementation.
Data Presentation: Quantitative Performance of Analytical Methods
While validated quantitative data specifically for this compound is not extensively available in public literature, the following table summarizes the performance of analytical methods for structurally similar compounds. This data, compiled from various sources, serves as a reliable benchmark for developing and validating methods for this compound.[1]
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (Range) |
| HPLC-UV | 4-Amino-3,5-dichloropyridine N-oxide | Bulk Drug | ~10 ng/mL | ~30 ng/mL | 98 - 102 | 0.1 - 100 µg/mL |
| UPLC-MS/MS | Roflumilast N-oxide | - | ~0.01 ng/mL | ~0.04 ng/mL | 95 - 105 | 0.04 - 50 ng/mL |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 | - |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 | - |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 | - |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | 66 - 90 | - |
Experimental Protocols
The following protocols are provided as a starting point for the quantification of this compound and may require optimization for specific matrices and instrumentation.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization for optimal peak shape and retention. Due to the polar nature of pyridine N-oxides, a mobile phase with a lower percentage of organic solvent or the use of a HILIC column might be necessary to achieve adequate retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Method Validation Parameters (to be determined):
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1 - 100 µg/mL).
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3][4]
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.
HPLC-UV Analysis Workflow for this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile chlorinated pyridines. For N-oxides, which can be thermally labile, derivatization may be necessary.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms).[1]
2. GC Conditions:
-
Injector Temperature: 280 °C.[1]
-
Injection Mode: Split (e.g., split ratio 50:1).[1]
-
Injection Volume: 1 µL.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: 40-500 m/z.[1]
4. Sample Preparation:
-
Direct Analysis: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.[1]
-
Derivatization (if required): For thermally labile N-oxides, a reduction to the corresponding pyridine can be performed. This can be achieved by reacting the sample with a reducing agent like zinc dust in an acidic solution. The resulting 3,5-dichloropyridine can then be extracted and analyzed by GC-MS.
GC-MS Analysis Workflow for Chlorinated Pyridines.
Protocol 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for trace-level quantification of this compound, particularly in complex matrices.
1. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion would be the protonated molecule [M+H]+. Product ions would be determined by infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimize for the specific transitions of the analyte.
4. Sample Preparation:
-
Sample extraction and clean-up will be matrix-dependent. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex samples.
-
For cleaner samples, a simple "dilute and shoot" approach may be sufficient.
5. Derivatization for Enhanced Sensitivity:
-
In some cases, derivatization can improve ionization efficiency and chromatographic retention. For instance, derivatization with dansyl chloride in a basic solution has been used for other pyridine N-oxides to achieve very low detection limits.[5]
Logical workflow for UPLC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloropyridine 1-oxide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This method is known for its high efficiency, often achieving yields of up to 96.4%.[1] However, careful control of reaction conditions is crucial for success.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded m-CPBA | m-CPBA is a peroxide and can degrade over time, especially if not stored properly at 2-8°C.[2] Use a fresh batch of m-CPBA or test the activity of the current batch. | An active oxidizing agent is essential for the reaction to proceed. |
| Insufficient m-CPBA | Ensure a stoichiometric excess of m-CPBA is used. A molar ratio of 1.1 to 1.5 equivalents relative to 3,5-Dichloropyridine is common. | Driving the reaction to completion by ensuring enough oxidizing agent is present. |
| Low Reaction Temperature | While the reaction is exothermic, it may require initial heating to overcome the activation energy. Monitor the reaction temperature and gently heat if it is sluggish. | An increase in reaction rate and conversion. |
| Incorrect Solvent | Dichloromethane is a common and effective solvent for this reaction.[1] Ensure the solvent is dry and appropriate for the scale of the reaction. | Proper solvation of reactants is critical for reaction kinetics. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted 3,5-Dichloropyridine | Increase the amount of m-CPBA or prolong the reaction time. Monitor the reaction progress using TLC or GC. | Complete consumption of the starting material. |
| 3-Chlorobenzoic acid byproduct | This is a common byproduct from m-CPBA. During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[3] | Removal of the acidic impurity into the aqueous layer. |
| Other Chlorinated Pyridine Byproducts | These can arise from impurities in the starting material.[4] Purify the crude product by recrystallization or column chromatography.[1][4] | Isolation of the pure this compound. |
Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid
This method is a more cost-effective option for larger-scale synthesis, though it may result in lower yields compared to m-CPBA.[1]
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Temperature | The reaction is typically conducted at an elevated temperature, for instance, 70°C.[1] Ensure the reaction mixture is maintained at the optimal temperature. | Increased reaction rate and conversion. |
| Incorrect Reagent Concentration | 30% aqueous hydrogen peroxide is commonly used.[1] Using a significantly lower concentration may result in an incomplete reaction. | Sufficient oxidizing power to drive the reaction. |
| Inadequate Reaction Time | The reaction may require several hours to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. | Complete conversion of the starting material to the product. |
| Decomposition of Hydrogen Peroxide | Hydrogen peroxide can decompose, especially in the presence of metal contaminants. Ensure glassware is clean and free of metal residues. | Stability of the oxidizing agent throughout the reaction. |
Issue 2: Difficult Product Isolation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is soluble in the aqueous workup | After neutralizing the acetic acid, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like dichloromethane. | Complete extraction of the product from the aqueous phase. |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. | Clear separation of the organic and aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
The yield is highly dependent on the chosen method and optimization of reaction conditions. The use of m-CPBA in dichloromethane has been reported to achieve yields as high as 96.4%.[1] The hydrogen peroxide in acetic acid method is generally considered to provide fair to good yields.[1] For a similar synthesis of 3,5-difluoropyridine-N-oxide using peracetic acid, a yield of 71% was reported.[5][6]
Q2: What are the most common impurities I might encounter?
The most common impurities include unreacted 3,5-Dichloropyridine and byproducts from the oxidizing agent, such as 3-chlorobenzoic acid when using m-CPBA.[3] Other chlorinated pyridine derivatives may also be present if the starting material is not pure.[4]
Q3: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying the solid product.[4] The choice of solvent is critical and needs to be determined experimentally. Steam distillation can also be effective for removing non-volatile impurities.[4]
Q4: What are the key safety precautions I should take during this synthesis?
-
m-CPBA: It is a strong oxidizing agent and can be flammable.[2] It should be stored at low temperatures (2-8°C) and handled with care to avoid friction or shock.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Acetic Acid (Glacial): It is corrosive and can cause severe skin and eye damage. Use in a fume hood and wear appropriate PPE.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Use a suitable solvent system to separate the starting material (3,5-Dichloropyridine) from the product (this compound). The N-oxide product is typically more polar and will have a lower Rf value. Gas chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Synthesis using m-CPBA
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,5-Dichloropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again in an ice bath and add saturated aqueous sodium bicarbonate solution to quench the excess m-CPBA and neutralize the 3-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis using Hydrogen Peroxide and Acetic Acid
This protocol is based on a documented laboratory-scale synthesis.[1]
Materials:
-
3,5-Dichloropyridine
-
Acetic acid
-
30% Aqueous hydrogen peroxide
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,5-Dichloropyridine (1.0 eq) in acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (1.1-2.0 eq) to the solution.
-
Heat the reaction mixture to 70°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a sodium hydroxide solution while cooling in an ice bath.
-
Extract the product from the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
References
Technical Support Center: Purification of 3,5-Dichloropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dichloropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically stem from the synthesis process, which most often involves the oxidation of 3,5-Dichloropyridine.[1] Common impurities include:
-
Unreacted 3,5-Dichloropyridine: Incomplete oxidation can lead to the presence of the starting material in the final product.
-
Byproducts from the Oxidizing Agent:
-
Other Chlorinated Pyridine Derivatives: Depending on the purity of the starting materials and reaction conditions, other chlorinated pyridine isomers or over-oxidized products might be present in trace amounts.[1]
Q2: What are the recommended methods for purifying crude this compound?
The two primary and most effective methods for the purification of solid this compound are recrystallization and column chromatography.[3] The choice between these methods depends on the level of impurities, the desired final purity, and the scale of the purification.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from impurities. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the purity of the fractions.[4]
Troubleshooting Guide
Issue 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization is often due to the selection of a suboptimal solvent system or cooling procedure.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may be using a solvent in which your product is too soluble even at low temperatures. Experiment with different solvent systems. For dichloropyridine derivatives, mixtures like dichloromethane/petrol ether or ethanol/water have been used.[5][6]
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities. Crashing the product out of solution by rapid cooling can trap impurities and reduce the overall quality of the purified material.
-
Issue 2: Persistent impurity even after multiple recrystallizations.
-
Question: An impurity with a similar polarity to my product is co-crystallizing, and I cannot remove it by recrystallization. What should I do?
-
Answer: When impurities have very similar solubility properties to the desired compound, recrystallization may not be effective. In this case, column chromatography is the recommended purification method. The stationary phase (e.g., silica gel) and a carefully selected mobile phase (eluent) can provide the necessary separation power to isolate your product from closely related impurities. A gradient elution of ethyl acetate in hexanes is a good starting point for optimizing the separation.[3]
Issue 3: The product appears as an oil instead of a solid.
-
Question: After removing the solvent, my purified this compound is an oil, but it is expected to be a solid. Why is this happening and how can I induce crystallization?
-
Answer: The presence of residual solvent or impurities can lower the melting point of the compound, causing it to appear as an oil.
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the solvent. Gentle heating may also help, but be cautious to avoid decomposition.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of solid, pure product, add a seed crystal to the oil to initiate crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes) and stir vigorously. This can often induce precipitation of the solid.
-
Issue 4: Difficulty removing m-chlorobenzoic acid byproduct.
-
Question: I used m-CPBA for the oxidation and am struggling to remove the m-chlorobenzoic acid byproduct. What is the best workup procedure?
-
Answer: m-Chlorobenzoic acid is an acidic byproduct and can be removed with a basic wash during the workup. After the reaction, quench any remaining m-CPBA with a reducing agent like sodium sulfite. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to extract the acidic byproduct into the aqueous phase.[2] If the byproduct persists, column chromatography is very effective as m-chlorobenzoic acid is highly polar and will adhere strongly to the silica gel.[2]
Data Presentation
Table 1: Synthesis and Purification of 3,5-Dihalopyridine 1-oxides
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purification Method | Reference |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not specified | 96.4 | Not specified | [3] |
| 3,5-Difluoropyridine | Peracetic acid | Acetic acid/Chloroform | 50 | 71 | Recrystallization (DCM-petrol ether 1:1) | [6] |
| 3,5-Dichloropyridine | 30% Hydrogen Peroxide | Acetic Acid | 70 | - | Not specified | [3] |
Table 2: Comparison of Purification Methods for Dichloropyridine Derivatives
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Recrystallization | >98.5% | 55.5-55.8% | Yields high-purity crystalline product; effective for removing colored impurities. | Yield can be compromised by product loss in the filtrate; requires solvent screening. | [1][5] |
| Column Chromatography | High Purity | Scale-dependent | Powerful for separating closely related structural isomers to achieve very high purity. | More suitable for smaller scale purifications due to cost and complexity. | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To obtain high-purity crystalline this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/petrol ether)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution. Avoid adding excessive solvent.
-
If the solution has colored impurities, you can add a small amount of activated charcoal, swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial eluent (a low polarity mixture, e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elute the Column: Begin eluting the column with the low-polarity mobile phase. Collect fractions in separate tubes.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Increase Eluent Polarity (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common impurity types.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. This compound | High Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 3,5-Dichloropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the direct oxidation of 3,5-Dichloropyridine.[1] The two most commonly employed oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[1]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield is highly dependent on the chosen oxidant and reaction conditions. Using m-CPBA in a solvent like dichloromethane has been reported to achieve yields as high as 96.4%.[1] When using hydrogen peroxide in acetic acid, the yield can be influenced by temperature and reaction time. For a related compound, 3,5-difluoropyridine-N-oxide, a 71% yield was obtained using peracetic acid.[2][3]
Q3: What are the main impurities I should be aware of?
A3: The primary impurities can originate from the starting material or be generated during the reaction.
-
Starting Material Impurities: Commercial 3,5-Dichloropyridine may contain other isomers of dichloropyridine, as well as monochloropyridines and trichloropyridines.
-
Reaction Byproducts:
-
When using m-CPBA, the main byproduct is m-chlorobenzoic acid.
-
Unreacted 3,5-Dichloropyridine is also a common impurity if the reaction does not go to completion.
-
Over-oxidation or decomposition, though less common for this electron-deficient pyridine, could potentially lead to chlorinated pyridinols or ring-opened products.
-
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak of the starting material (3,5-Dichloropyridine) with the newly formed product spot/peak, you can determine the extent of the reaction.
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective purification method is recrystallization.[2][3] The choice of solvent is crucial and may include solvent systems like dichloromethane/petrol ether.[2][3] Column chromatography on silica gel can also be employed, though care should be taken as some pyridine N-oxides can be sensitive to acidic silica.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Oxidant: The oxidizing agent (m-CPBA or H₂O₂) may have decomposed. 3. Poor Quality Starting Material: Impurities in the 3,5-Dichloropyridine may interfere with the reaction. | 1. Extend the reaction time or cautiously increase the temperature, monitoring for byproduct formation. 2. Use a fresh batch of the oxidizing agent. The activity of m-CPBA can be checked by titration. 3. Verify the purity of the starting material by GC or NMR before starting the reaction. |
| Presence of a Major Byproduct (m-CPBA reaction) | 1. m-Chlorobenzoic Acid: This is the expected byproduct from the reduction of m-CPBA. | 1. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to remove the acidic byproduct. Cooling the reaction mixture before filtration can also help precipitate out some of the m-chlorobenzoic acid. |
| Difficult Purification | 1. Persistent Impurities: Co-elution or co-crystallization of impurities with the product. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. If recrystallization is ineffective, try column chromatography with a different solvent system. Using neutral silica gel can sometimes improve separation. 2. Experiment with different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. |
| Product Decomposition | 1. Excessive Heat: Pyridine N-oxides can be thermally sensitive. 2. Harsh Workup Conditions: Exposure to strong acids or bases during workup. | 1. Maintain careful temperature control throughout the reaction and workup. Avoid high temperatures during solvent removal. 2. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 3,5-dihalopyridine 1-oxides from various sources. This data can be used as a reference for optimizing your own experiments.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not Specified | 96.4 |
| 3,5-Difluoropyridine | Peracetic Acid | Acetic Acid / Chloroform | 50 | 71 |
Table 1: Synthesis of 3,5-Dihalopyridine 1-oxides using Peracids.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is a general method adapted from procedures for similar pyridine N-oxidations.
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-Dichloropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with starch-iodide paper) is obtained.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane or ethanol/water).
Protocol 2: Synthesis of this compound using Hydrogen Peroxide/Acetic Acid
This protocol is based on a documented laboratory-scale synthesis.[1]
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-Dichloropyridine (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 60-70 °C.
-
Slowly add 30% aqueous hydrogen peroxide (1.5 - 2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 70 °C.
-
Stir the reaction at 70 °C for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Potential side reaction pathways in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloropyridine 1-Oxide Functionalization
Welcome to the technical support center for the functionalization of 3,5-Dichloropyridine 1-oxide. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of modifying this versatile heterocyclic building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the functionalization of this compound.
Q1: What is the primary reactivity of this compound?
A1: The defining characteristic of this compound is its enhanced reactivity towards Nucleophilic Aromatic Substitution (SNAr). The N-oxide moiety, in conjunction with the electron-withdrawing chlorine atoms, significantly activates the pyridine ring, making it a prime substrate for displacement of the chloro groups by various nucleophiles.[1] This makes it a valuable precursor for creating complex, disubstituted pyridine derivatives.
Q2: How does the N-oxide group influence palladium-catalyzed cross-coupling reactions compared to the non-oxidized 3,5-dichloropyridine?
A2: The N-oxide group introduces several factors that can influence Pd-catalyzed cross-coupling reactions:
-
Electronic Activation: The N-oxide group increases electron density at the C-2, C-4, and C-6 positions through resonance, which can alter the oxidative addition step.[1]
-
Ligand Properties: The oxygen atom of the N-oxide can coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of inactive complexes.
-
Potential for Deoxygenation: Under certain reductive conditions present in some cross-coupling cycles, the N-oxide can be reduced back to the pyridine. This may be an undesirable side reaction or a planned final step. Photocatalytic methods using rhenium complexes have been specifically developed for the deoxygenation of pyridine N-oxides.[2][3]
Q3: I am attempting a Suzuki-Miyaura coupling reaction. What are the most common side products and how can I minimize them?
A3: While specific data for this compound is limited, common side products in Suzuki reactions with related chloropyridines include boronic acid homocoupling and protodeboronation.[4]
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid. To minimize this, ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents. Using a Pd(0) catalyst source can also suppress this side reaction.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This is often caused by the presence of water or other protic sources. Using anhydrous solvents and a base that does not generate water is recommended.[4]
Q4: My Buchwald-Hartwig amination is showing low or no conversion. What should I check first?
A4: Low conversion in the amination of chloropyridines is a common issue, as the C-Cl bond is less reactive than C-Br or C-I bonds. The oxidative addition step is often rate-limiting.[5]
-
Catalyst System: Ensure your palladium source is active and consider using a pre-catalyst that generates the active Pd(0) species efficiently. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential for activating C-Cl bonds.[6][7]
-
Reaction Conditions: These reactions frequently require elevated temperatures (80-110 °C) to facilitate oxidative addition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[5]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, so maintaining a strictly inert atmosphere is crucial.[5]
Q5: Can I achieve regioselective functionalization on this compound?
A5: Achieving regioselectivity can be challenging. For the parent 3,5-dichloropyridine, C-H functionalization can be directed to the C4 position via lithiation using a strong, hindered base like LDA at low temperatures.[8] In cross-coupling reactions of polychlorinated pyridines, positions ortho (C2, C6) and para (C4) to the nitrogen are generally more activated. Since this compound has chlorine atoms at meta positions, achieving high regioselectivity in displacing only one chlorine atom via cross-coupling may require careful optimization of catalysts and ligands. For SNAr reactions, controlling stoichiometry (using 1.0-1.2 equivalents of the nucleophile) and lowering the reaction temperature can favor mono-substitution.[4]
Section 2: Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | Use a fresh palladium source or a more robust pre-catalyst. Increase catalyst loading (up to 5 mol%).[5] |
| Inefficient Ligand | For C-Cl bond activation, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][6] | |
| N-Oxide Coordination to Pd | Screen different ligands or consider a two-step approach: perform the coupling and then oxidize the pyridine to the N-oxide. | |
| Low Reaction Temperature | Gradually increase the reaction temperature, as C-Cl activation often requires more energy.[5] | |
| Significant Side Product Formation | Boronic Acid Homocoupling (Suzuki) | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Use a Pd(0) source.[4] |
| Alkyne Homocoupling (Sonogashira) | Rigorously degas all reagents. Consider using copper-free Sonogashira conditions.[4] | |
| Hydrodehalogenation (-Cl replaced by -H) | Use scrupulously dried reagents and solvents. A slight excess of the amine (in Buchwald-Hartwig) can sometimes suppress this.[5] | |
| Unwanted Deoxygenation of N-Oxide | Reductive Conditions of Catalytic Cycle | Use a milder reducing agent if one is part of the system. Screen different catalyst/ligand combinations. Consider alternative coupling methods that operate under non-reducing conditions. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently Strong Nucleophile | Use a stronger nucleophile or add a base to deprotonate the nucleophile, increasing its reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes accelerate sluggish SNAr reactions. | |
| Formation of Di-substituted Product | Excess Nucleophile | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) to favor mono-substitution.[4] |
| High Reaction Temperature / Long Reaction Time | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.[4] | |
| Poor Solubility of Reagents | Inappropriate Solvent | Screen different polar aprotic solvents like DMF, DMSO, or NMP. |
Section 3: Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not Specified | 96.4% | [1] |
| 3,5-Dichloropyridine | 30% aq. H₂O₂ | Acetic Acid | 70 °C | Not Specified | [1] |
Table 2: Example Conditions for Cross-Coupling of Related Chloropyridines
(Note: These conditions are for related substrates and should be used as a starting point for optimization with this compound.)
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Yield | Reference |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | DMF/Water | 60 °C | Good | [9] |
| Buchwald-Hartwig | Chloropyridine | Amine | Pd Pre-catalyst / Biarylphosphine ligand | NaOtBu | Toluene or Dioxane | 80-110 °C | Varies | [5] |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / i-Pr₂NH | THF | RT to 60 °C | Good | [10] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dichloropyridine
This protocol is a general procedure based on the use of m-CPBA.
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.2-1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-Dichloropyridine (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides starting conditions for the coupling of an arylboronic acid with this compound, adapted from procedures for related compounds.[4][9]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., SPhos, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 5: Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low conversion in cross-coupling reactions.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Dichloropyridine 1-oxide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine 1-oxide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the direct oxidation of 3,5-Dichloropyridine.[1] Two widely used oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in an acidic medium, such as acetic acid.[1]
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: 3,5-Dichloropyridine and its N-oxide derivative should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. These compounds are harmful if swallowed, and can cause skin and serious eye irritation.[2] It is also important to avoid inhalation of dust or vapors.
Q3: How does the N-oxide group affect the reactivity of the 3,5-dichloropyridine ring?
A3: The N-oxide group significantly influences the electronic properties of the pyridine ring. It acts as a strong resonance-donating group, which increases the electron density at the C2, C4, and C6 positions.[1] This activation makes these positions more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]
Troubleshooting Guides
Synthesis of this compound
Q4: My N-oxidation of 3,5-Dichloropyridine is giving a low yield. What are the possible causes and solutions?
A4: Low yields in the N-oxidation of 3,5-Dichloropyridine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using analytical techniques like TLC, HPLC, or GC-MS to ensure the starting material is fully consumed.[3]
-
Suboptimal Temperature: The reaction temperature is crucial. For hydrogen peroxide in acetic acid, a temperature of around 70°C is often employed.[1] For m-CPBA, the reaction is typically run at lower temperatures. Ensure the temperature is controlled throughout the reaction.
-
Purity of Starting Material: Impurities in the starting 3,5-Dichloropyridine can interfere with the oxidation reaction. Ensure the starting material is of high purity. Common impurities can include other chlorinated pyridine derivatives.[4]
-
Decomposition of Oxidizing Agent: Peroxy acids like m-CPBA can decompose over time. Use a fresh batch of the oxidizing agent or titrate it to determine its activity before use.
Q5: I am observing multiple spots on my TLC plate after the N-oxidation reaction. What are the likely side products?
A5: The formation of multiple products can be attributed to:
-
Unreacted Starting Material: The most common "spot" is often the unreacted 3,5-Dichloropyridine.
-
Benzoic Acid (from m-CPBA): If using m-CPBA, meta-chlorobenzoic acid is a major byproduct and can be difficult to remove.[5]
-
Over-oxidation: While less common for pyridine N-oxidation, harsh reaction conditions could potentially lead to further reactions.
-
Impurity-related byproducts: Impurities in the starting material may also react to form other chlorinated pyridine N-oxides.
Q6: How can I effectively purify the crude this compound?
A6: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures and insoluble at low temperatures is ideal.[4]
-
Column Chromatography: For separating mixtures with similar polarities, column chromatography on silica gel is a powerful technique. A gradient of solvents, such as hexane and ethyl acetate, can be used to elute the desired product.
-
Acid-Base Extraction (for removing acidic impurities): If meta-chlorobenzoic acid is a significant impurity from an m-CPBA oxidation, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove it.[5]
Reactions with this compound
Q7: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding. What could be the issue?
A7: Failure of an SNAr reaction can be due to several factors:
-
Nucleophile Strength: The incoming nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Consider using a stronger nucleophile or activating the existing one (e.g., by using a base to deprotonate an alcohol or amine).
-
Reaction Conditions: Temperature and solvent play a crucial role. Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. The solvent should be able to dissolve the reactants and should not react with them. Aprotic polar solvents like DMF or DMSO are often used.
-
Steric Hindrance: The nucleophile or substituents on the pyridine ring may be sterically bulky, preventing the approach of the nucleophile to the reaction center.
Q8: My SNAr reaction is giving a mixture of isomers. How can I improve the regioselectivity?
A8: The N-oxide group activates the C2, C4, and C6 positions for nucleophilic attack. Achieving high regioselectivity can be challenging.
-
Electronic Effects: The electronic nature of the nucleophile and any existing substituents on the pyridine ring can influence the site of attack.
-
Steric Effects: Bulky nucleophiles may preferentially attack the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block certain reactive sites and direct the nucleophile to the desired position.
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide
Objective: To synthesize this compound from 3,5-Dichloropyridine via oxidation with hydrogen peroxide.
Materials:
-
3,5-Dichloropyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Sodium bisulfite
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-Dichloropyridine in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Heat the reaction mixture to 70°C and maintain this temperature for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative.
-
Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring the N-oxidation Reaction using HPLC
Objective: To monitor the progress of the N-oxidation of 3,5-Dichloropyridine by quantifying the disappearance of the starting material and the appearance of the product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of 3,5-Dichloropyridine and this compound. The conversion can be calculated based on the relative peak areas over time.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Hydrogen Peroxide (30%) | Acetic Acid | 70 | Variable | [1] |
| m-CPBA | Dichloromethane | Room Temperature | up to 96.4 | [1] |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathways involving P2X7R and FGFR, which can be modulated by derivatives of 3,5-Dichloropyridine.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Workup [chem.rochester.edu]
Technical Support Center: 3,5-Dichloropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 3,5-Dichloropyridine 1-oxide. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the successful use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Solutions of this compound should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Due to the hygroscopic nature of many pyridine N-oxides, it is crucial to minimize exposure to atmospheric moisture.[2]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety glasses with side-shields or goggles, and a lab coat, must be worn during handling.[1] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[1]
Q4: What is the primary application of this compound in synthesis?
A4: this compound is a valuable building block in organic synthesis, particularly for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridine ring and the activated N-oxide moiety enhance its reactivity, making it a key precursor for synthesizing complex, disubstituted pyridine derivatives.[1]
Stability and Storage Data
| Parameter | Recommendation | Citation |
| Solid Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | [1] |
| Keep away from strong oxidizing agents. | [1] | |
| Solution Storage (Short-term) | Up to 1 month at -20°C. | [1] |
| Solution Storage (Long-term) | Up to 6 months at -80°C. | [1] |
| Incompatible Materials | Strong acids, strong oxidizing agents. | [1] |
| Melting Point | 110-113 °C | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes:
-
Presence of Moisture: Pyridine N-oxides can be hygroscopic, and water can interfere with the reaction by reacting with the base or deactivating the nucleophile.[2]
-
Inactive Reagents: The nucleophile or base may have degraded.
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Incorrect Solvent: The choice of solvent is critical for SNAr reactions; polar aprotic solvents like DMF, DMSO, or NMP are often preferred.
-
Deoxygenation of the Starting Material: The N-oxide may have been reduced to the corresponding pyridine, which is less reactive in SNAr. A common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom.[1]
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If the this compound has been stored for a long time or improperly, consider drying it by azeotropic distillation with toluene.[2]
-
Verify Reagent Quality: Use freshly opened or properly stored nucleophiles and bases.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
-
Solvent Selection: If the reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent.
-
Check Starting Material Purity: Analyze the starting material by NMR or LC-MS to confirm the presence of the N-oxide.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Issue 2: Presence of Unexpected Byproducts
Possible Causes:
-
Deoxygenation: The most common byproduct is likely 3,5-dichloropyridine, formed by the loss of the N-oxide oxygen. This can be promoted by certain reagents or high temperatures.
-
Photochemical Rearrangement: Exposure to light can cause pyridine N-oxides to rearrange into oxaziridine-like intermediates, which can then form other products.[1][4]
-
Side Reactions with the Nucleophile: The nucleophile may react at other positions on the ring, although the 2- and 4-positions are most activated in pyridine N-oxides.
-
Dimerization or Polymerization: Under certain conditions, highly reactive intermediates may lead to the formation of dimers or polymers.
Solutions:
-
Minimize Deoxygenation: Use milder reaction conditions if possible. If deoxygenation is desired after the SNAr reaction, reagents like zinc dust can be used.[5]
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Optimize Stoichiometry: Use a slight excess of the nucleophile to favor the desired reaction, but avoid a large excess that might promote side reactions.
-
Purification: If byproducts are formed, they can often be separated by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol provides a general method for the amination of this compound. Conditions may need to be optimized for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium tert-butoxide, NaOtBu)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq.) and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Caption: Experimental workflow for a typical SNAr amination reaction.
References
Technical Support Center: Degradation of 3,5-Dichloropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,5-Dichloropyridine 1-oxide.
Disclaimer
Direct experimental data on the degradation pathways of this compound is limited in publicly available literature. The information provided herein is based on established principles of chemical degradation and data from related compounds, such as pyridine N-oxides and chlorinated pyridines. The proposed pathways and troubleshooting advice should be considered as a starting point for experimental design and investigation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the degradation of similar compounds, this compound is likely to degrade via microbial, photodegradation, and/or chemical pathways.
-
Microbial Degradation: Microorganisms may initiate degradation through hydroxylation, dechlorination, or reduction of the N-oxide. The pyridine ring can then be cleaved, leading to mineralization.[1][2]
-
Photodegradation: Under UV or solar irradiation, the N-oxide bond can be cleaved, leading to the formation of 3,5-Dichloropyridine and reactive oxygen species. Further degradation can proceed through radical-mediated reactions.
-
Chemical Degradation: Degradation can be influenced by pH, temperature, and the presence of oxidizing or reducing agents. For instance, in the presence of a strong alkali, some N-oxides can be reduced.[3]
Q2: What are the expected initial degradation products?
A2: The initial degradation products will depend on the degradation pathway.
-
Reduction of the N-oxide: The primary product would be 3,5-Dichloropyridine. This is a common fragmentation pathway observed in mass spectrometry as well.[4][5]
-
Hydroxylation: Microbial or photochemical hydroxylation could lead to the formation of various hydroxylated dichloropyridine N-oxides or dichlorohydroxypyridines.
-
Dechlorination: Reductive dechlorination could yield monochlorinated pyridine N-oxides.
Q3: What analytical techniques are suitable for studying the degradation of this compound and its metabolites?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for separating and quantifying this compound and its degradation products. A C18 reverse-phase column is a common choice.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile degradation products. However, thermal decomposition of the N-oxide to the corresponding pyridine in the GC inlet can be a significant issue.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing non-volatile and thermally labile metabolites. Electrospray ionization (ESI) is a common ionization technique for such compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown metabolites, particularly when isolated in sufficient quantities.
Troubleshooting Guides
Experimental Setup & Execution
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| No degradation observed in microbial experiments. | Inappropriate microbial strain(s). | Use a mixed microbial culture from a relevant environment (e.g., contaminated soil) or screen different bacterial and fungal strains known to degrade pyridine derivatives.[8] |
| Non-optimal culture conditions (pH, temperature, aeration). | Optimize culture conditions based on literature for similar compounds. Typical ranges are pH 6-8 and temperature 25-35°C. | |
| Toxicity of this compound to microorganisms. | Start with a lower concentration of the compound and gradually increase it to allow for microbial adaptation. | |
| Inconsistent results in photodegradation experiments. | Fluctuations in light source intensity. | Ensure the light source has a stable output. Use a radiometer to monitor light intensity. |
| Temperature variations in the reactor. | Use a temperature-controlled reactor or a cooling system to maintain a constant temperature.[9] | |
| Changes in the solution's optical properties. | Monitor the UV-Vis absorbance of the solution over time, as the formation of colored byproducts can affect light penetration. | |
| Precipitation of the compound during the experiment. | Low solubility in the chosen medium. | Check the solubility of this compound in your experimental medium. Consider using a co-solvent if compatible with your experimental design. |
Analytical Methods (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| Poor peak shape (tailing or fronting). | Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column. | Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.[10] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[11] | |
| Baseline drift or noise. | Mobile phase not properly degassed. | Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[12] |
| Contaminated mobile phase or column. | Use high-purity solvents and prepare fresh mobile phase daily. Flush the column with a strong solvent.[13][14] | |
| Detector lamp aging. | Replace the detector lamp if its intensity is low or unstable.[12] | |
| Ghost peaks. | Carryover from previous injections. | Implement a needle wash step in your autosampler sequence. Inject a blank solvent after a high-concentration sample to check for carryover.[12] |
| Contamination in the sample or mobile phase. | Use high-purity solvents and clean sample vials. Filter all samples and mobile phases.[12] | |
| Retention time shifts. | Inconsistent mobile phase composition. | Prepare the mobile phase accurately and consistently. Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[13] | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases.[11] |
Quantitative Data Summary
Table 1: Microbial Degradation Rate of this compound
| Microbial Strain | Initial Concentration (mg/L) | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| Example: Pseudomonas sp. | 50 | 7.0 | 30 | [Experimental Value] | [Experimental Value] |
| Example: Fungal Isolate | 50 | 6.5 | 28 | [Experimental Value] | [Experimental Value] |
Table 2: Photodegradation of this compound
| Light Source | Initial Concentration (mg/L) | pH | Catalyst (if any) | Quantum Yield (Φ) | Apparent Rate Constant (k_app) |
| Example: UV-C (254 nm) | 20 | 7.0 | None | [Experimental Value] | [Experimental Value] |
| Example: Simulated Solar Light | 20 | 7.0 | TiO₂ | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Microbial Degradation Study
-
Microorganism and Culture Medium:
-
Select a suitable microbial strain or consortium.
-
Prepare a mineral salt medium (MSM) appropriate for the chosen microorganism(s).
-
-
Inoculum Preparation:
-
Grow the microbial culture in a suitable broth medium until it reaches the exponential growth phase.
-
Harvest the cells by centrifugation and wash them with sterile MSM.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Degradation Experiment:
-
In sterile flasks, add MSM and spike with this compound from a stock solution to the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared cell suspension.
-
Include sterile controls (no inoculum) and biotic controls (with inoculum but no this compound).
-
Incubate the flasks on a rotary shaker at a controlled temperature and shaking speed.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Centrifuge or filter the samples to remove microbial cells.
-
Analyze the supernatant for the concentration of this compound and potential metabolites using HPLC or LC-MS.
-
Protocol 2: Photodegradation Study
-
Photoreactor Setup:
-
Experimental Solution:
-
Prepare an aqueous solution of this compound at the desired concentration in deionized water or a buffer solution.
-
-
Irradiation:
-
Place the solution in the photoreactor and start the light source and stirrer.
-
Cover the setup with aluminum foil to prevent interference from ambient light.
-
-
Sampling and Analysis:
-
Collect samples at predetermined time points.
-
Analyze the samples directly or after appropriate dilution using HPLC or LC-MS to determine the concentration of the parent compound and any photoproducts.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labcompare.com [labcompare.com]
- 12. One moment, please... [medikamenterqs.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
handling and safety precautions for 3,5-Dichloropyridine 1-oxide
This technical support center provides guidance on the safe handling and use of 3,5-Dichloropyridine 1-oxide for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clear protocols for safe laboratory practices.
Troubleshooting Guide
Problem: I am unsure about the potential hazards of this compound.
Solution: this compound is considered a hazardous substance. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] It is crucial to handle this compound with strict adherence to safety protocols.
Problem: What should I do in case of accidental contact with the compound?
Solution: Immediate and appropriate first aid is crucial. Refer to the first aid measures table below for specific instructions for eye contact, skin contact, inhalation, and ingestion.[1] In all cases of exposure, seek prompt medical attention.
Problem: I have generated waste containing this compound. How do I dispose of it?
Solution: Waste containing this compound must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[2] Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with chlorinated organic compounds.[1][2] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of exposure to this compound?
A1: The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3][4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive array of PPE is mandatory to prevent exposure. This includes chemical-resistant gloves, safety glasses with side-shields or chemical safety goggles, a face shield, a laboratory coat, and a NIOSH/MSHA approved respirator if ventilation is inadequate.[1]
Q3: What are the appropriate storage conditions for this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] For solutions, storage at -20°C for up to one month or at -80°C for up to six months is recommended.[1]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong acids and strong oxidizing agents.[3][4][6]
Q5: What should I do in the event of a spill?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[2] For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like vermiculite or sand.[2] The collected material and all cleaning materials must be disposed of as hazardous waste.[2]
Quantitative Data Summary
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®) | - |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles, and a face shield. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1] |
| Respiratory | N95 dust mask or a NIOSH/MSHA approved respirator. | Necessary if ventilation is inadequate or dust is generated.[1] |
| Body | Laboratory coat or appropriate protective clothing. | To prevent skin contact.[1] |
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1][3][4] |
Visualized Workflows
Caption: Experimental workflow for safely handling this compound.
Caption: Logical relationship of hazard management for this compound.
References
Technical Support Center: Purification of 3,5-Dichloropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dichloropyridine 1-oxide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound when hot and have low solubility when cold. For this compound, consider using ethanol or a mixture of dichloromethane and petroleum ether (1:1).[1][2][3] |
| Using Too Much Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of the product in the mother liquor upon cooling, reducing the yield. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4] |
| Incomplete Crystallization | If crystallization does not occur, try scratching the inside of the flask with a glass stirring rod to create nucleation sites. Alternatively, a seed crystal of pure this compound can be added to the cooled solution. |
Issue 2: Product "Oils Out" During Recrystallization
| Potential Cause | Recommended Solution |
| Melting Point Depression | The presence of significant impurities can lower the melting point of the compound, causing it to melt in the hot solvent rather than dissolve. |
| High Boiling Point of Solvent | If the boiling point of the solvent is higher than the melting point of the compound, it may "oil out". |
| Solution | Add a small amount of a solvent in which the compound is more soluble to the hot mixture to achieve a homogeneous solution. Alternatively, column chromatography may be a more suitable purification method for highly impure samples. |
Issue 3: Impurities Remain After Recrystallization
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities | If the impurities have similar solubility properties to the desired product, they may crystallize out of solution as well. |
| Solution | A second recrystallization may be necessary. If impurities persist, column chromatography is recommended for a more effective separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted 3,5-Dichloropyridine and byproducts from the oxidation reaction. The precursor, 3,5-Dichloropyridine, may contain other chlorinated pyridine derivatives such as trichloropyridines and tetrachloropyridines.[4]
Q2: What is the expected purity of this compound after successful purification?
A2: For commercial use, a purity of 97-98% is often required.[1]
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is the preferred method when recrystallization fails to provide sufficient purity, or for separating the product from impurities with very similar solubility profiles.[1] It is also a good choice for purifying small quantities of the compound.
Q4: What is a good starting point for a solvent system in column chromatography?
A4: A mobile phase of 5% ethyl acetate in hexanes has been used successfully for the purification of a derivative of this compound and serves as a good starting point.[1] The polarity of the eluent can be adjusted based on the separation observed by thin-layer chromatography (TLC).
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different purification methods. Please note that data for this compound is limited, and some data is for the precursor, 3,5-Dichloropyridine, or related compounds.
| Purification Method | Compound | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 3,5-Dichloropyridine (related compound) | >98.5% | 55.5-55.8% | Can yield high-purity crystalline product; effective for removing colored impurities.[4] | Yield can be compromised by product loss in the filtrate; requires screening for a suitable solvent system.[4] |
| Recrystallization | 3,5-Difluoropyridine-N-oxide (related compound) | - | 71% | Effective for purification of solid compounds. | Solvent selection is critical. |
| Column Chromatography | Derivatives of this compound | High Purity | Scale-dependent | Powerful for separating closely related structural isomers to achieve very high purity.[4] | Generally more suitable for smaller-scale purifications due to cost and complexity.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or Dichloromethane/Petroleum Ether 1:1)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or heating mantle)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Activated carbon (optional, for removing colored impurities)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon.[4]
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the formation of crystals.[4]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the chilled solvent.[4]
-
Dry the purified crystals under vacuum.[4]
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound by separating it from impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., 5% ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: 3,5-Dichloropyridine 1-oxide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,5-Dichloropyridine 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the N-oxidation of 3,5-dichloropyridine can stem from several factors. The selection of the oxidizing agent and reaction conditions is critical for achieving high yields.[1] One of the most common methods is the direct oxidation of 3,5-dichloropyridine.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), to ensure all the starting material has been consumed.
-
Suboptimal Temperature: Temperature control is crucial for preventing side reactions and ensuring complete oxidation.[1] For oxidation with 30% hydrogen peroxide in acetic acid, a temperature of 70°C is recommended.[1] When using m-CPBA in dichloromethane, the reaction can be carried out at a lower temperature of 20-25°C.
-
Incorrect Stoichiometry: Ensure the correct molar ratio of the oxidizing agent to the 3,5-dichloropyridine is used. An excess of the oxidizing agent is often employed to drive the reaction to completion.
-
Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps. This compound is a polar compound and may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent like dichloromethane.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with impurities. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities are unreacted 3,5-dichloropyridine and by-products from the oxidizing agent.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 3,5-dichloropyridine in your product. This can be removed by purification methods such as column chromatography or recrystallization.
-
By-products from m-CPBA: When using m-CPBA as the oxidizing agent, the main by-product is m-chlorobenzoic acid.[2] This can be removed by washing the organic phase with a basic aqueous solution, such as saturated sodium bicarbonate, during the work-up.
-
Other Chlorinated Pyridines: The purity of the starting 3,5-dichloropyridine is important. If it contains other chlorinated pyridine isomers, these will also be present as their corresponding N-oxides in the final product.
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid this compound.[1] Suitable solvent systems include ethanol or a mixture of dichloromethane and petroleum ether.[1][3]
-
Column Chromatography: Due to the polar nature of the N-oxide, it can be challenging to elute from a standard silica gel column. A polar solvent system, such as dichloromethane/methanol, is often required. To avoid issues with tailing due to the basicity of the pyridine ring, a small amount of a base like triethylamine can be added to the eluent.
-
-
Issue 3: Difficulty in Controlling the Reaction Temperature
-
Question: The N-oxidation reaction is highly exothermic and difficult to control, especially at a larger scale. How can I manage the reaction temperature effectively?
-
Answer: The oxidation of pyridines is often an exothermic process. Proper temperature management is critical to prevent runaway reactions and the formation of degradation products.
-
Slow Addition of Reagents: Add the oxidizing agent (hydrogen peroxide or m-CPBA) to the solution of 3,5-dichloropyridine dropwise or in small portions. This allows for the heat generated to dissipate and for the reaction temperature to be maintained within the desired range.
-
Effective Cooling: Use an ice bath or a cooling system to maintain the reaction at the optimal temperature. Ensure efficient stirring to promote heat transfer.
-
Dilution: Conducting the reaction in a more dilute solution can help to moderate the temperature increase.
-
Flow Chemistry: For large-scale production, consider using a continuous flow microreactor. This technology allows for precise control over reaction parameters, including temperature and pressure, leading to improved safety and yield.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended oxidizing agents for the synthesis of this compound?
A1: The most commonly used oxidizing agents for the N-oxidation of 3,5-dichloropyridine are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[1] While m-CPBA often provides higher yields, hydrogen peroxide is a more cost-effective and environmentally friendly option for large-scale synthesis.[1]
Q2: What are the optimal reaction conditions for the synthesis of this compound?
A2: The optimal conditions depend on the chosen oxidizing agent.
-
With 30% Hydrogen Peroxide: The reaction is typically carried out in acetic acid at a controlled temperature of 70°C.[1]
-
With m-CPBA: A common solvent is dichloromethane, with the reaction proceeding at a temperature range of 20-50°C.[1]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, 3,5-dichloropyridine, and will therefore have a lower Rf value on a silica gel TLC plate.
Q4: What are the key safety precautions to consider during the production of this compound?
A4:
-
Handling of Oxidizing Agents: Both hydrogen peroxide and m-CPBA are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Peroxy compounds can be explosive and should be handled behind a safety shield.
-
Exothermic Reaction: Be prepared for an exothermic reaction and have an adequate cooling system in place to control the temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Q5: What is the typical melting point of this compound?
A5: The reported melting point of this compound is in the range of 110-113 °C.[3][5]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1 | Method 2 |
| Precursor | 3,5-Dichloropyridine | 3,5-Dichloropyridine |
| Oxidizing Agent | 30% Hydrogen Peroxide | m-Chloroperbenzoic acid (m-CPBA) |
| Solvent | Acetic Acid | Dichloromethane |
| Temperature | 70°C | 20–50°C |
| Reported Yield | Not specified | Up to 96.4%[1] |
Table 2: Purification Methods for this compound
| Purification Method | Typical Purity | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | Can yield high-purity crystalline product. Effective for removing colored impurities. | Yield can be compromised by product loss in the filtrate. Requires screening for a suitable solvent system. |
| Column Chromatography | Dependent on conditions | Can separate closely related impurities. | Can be challenging due to the high polarity of the N-oxide. Potential for tailing on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloropyridine (1 equivalent) in dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane and add it dropwise to the stirred solution of 3,5-dichloropyridine over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture in an ice bath and add a 10% aqueous solution of sodium sulfite to quench the excess m-CPBA.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethanol or a mixture of dichloromethane and petroleum ether.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. To mitigate peak tailing, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or impure product in this compound synthesis.
References
- 1. This compound | High Purity [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 5. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
The Enhanced Reactivity of 3,5-Dichloropyridine 1-Oxide: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Pyridine N-oxides are a versatile class of reagents, and among them, 3,5-Dichloropyridine 1-oxide stands out for its heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of the reactivity of this compound against other substituted pyridine N-oxides, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The enhanced electrophilicity of the pyridine ring in N-oxides, particularly at the C2 and C4 positions, makes them valuable precursors for the synthesis of substituted pyridines. The reactivity of these compounds is significantly influenced by the nature of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase reactivity towards nucleophiles, while electron-donating groups have the opposite effect.
Comparative Reactivity: Insights from Amination Reactions
A study on the 2-amination of various pyridine N-oxides provides quantitative data that illustrates the superior reactivity of halogenated derivatives. The reaction of different pyridine N-oxides with 4-chlorophenyl isocyanide in the presence of a TMSOTf activator highlights the impact of substituents on the reaction yield, which serves as a direct indicator of reactivity under identical conditions.
| Pyridine N-Oxide Derivative | Substituents | Product Yield (%)[1] |
| 4-Nitropyridine 1-oxide | 4-NO₂ | 76 |
| 4-Cyanopyridine 1-oxide | 4-CN | 68 |
| 3,5-Dibromopyridine 1-oxide | 3,5-di-Br | 41 |
| 4-Chloropyridine 1-oxide | 4-Cl | 55 |
| Pyridine 1-oxide | Unsubstituted | 40 |
| 4-Methylpyridine 1-oxide | 4-CH₃ | 40 |
| 4-Methoxypyridine 1-oxide | 4-OCH₃ | 19 |
Note: 3,5-Dibromopyridine 1-oxide is presented as a close analogue to this compound, and similar reactivity is expected.
The data clearly demonstrates that pyridine N-oxides bearing strongly electron-withdrawing groups, such as nitro and cyano, exhibit the highest reactivity, affording the corresponding 2-amino-pyridines in high yields.[1] Conversely, the presence of an electron-donating methoxy group at the 4-position significantly deactivates the ring towards nucleophilic attack, resulting in a substantially lower yield.[1] 3,5-Dibromopyridine 1-oxide, with its two electron-withdrawing halogen atoms, shows a marked increase in reactivity compared to the unsubstituted pyridine N-oxide and the electron-donating 4-methoxypyridine 1-oxide, though it is less reactive than the derivatives with strongly resonance-withdrawing nitro and cyano groups.[1]
The Underlying Chemistry: Activating Effects of the N-Oxide and Halogen Substituents
The enhanced reactivity of this compound in nucleophilic aromatic substitution is a result of the synergistic electronic effects of the N-oxide group and the chlorine substituents.
Figure 1. Generalized workflow for the SNAr reaction of this compound.
The N-oxide group activates the pyridine ring for nucleophilic attack at the C2 and C4 positions through resonance, which delocalizes the positive charge from the nitrogen atom onto these carbon atoms. The two chlorine atoms at the 3 and 5 positions further enhance the electrophilicity of the ring through their strong inductive electron-withdrawing effect. This combination of resonance activation from the N-oxide and inductive activation from the halogens makes the C2 and C6 positions of this compound highly susceptible to nucleophilic attack.
Figure 2. Resonance structures illustrating the activation of the pyridine ring by the N-oxide group.
Experimental Protocol: 2-Amination of Pyridine N-Oxides
The following protocol is adapted from the work of Vamos, Cosford, et al. and provides a general procedure for the 2-amination of pyridine N-oxides, which can be used for comparative reactivity studies.[1]
Materials:
-
Pyridine N-oxide derivative (1.0 equiv)
-
Isocyanide (e.g., 4-chlorophenyl isocyanide, 1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor tube (10 mL)
Procedure:
-
To a 10 mL capped microwave reactor tube, add the pyridine N-oxide (0.196 mmol, 1.0 equiv), isocyanide (0.196 mmol, 1.0 equiv), and TMSOTf (0.196 mmol, 1.0 equiv).
-
Add a 3:1 mixture of MeCN/DMF to achieve a concentration of 0.1 M based on the pyridine N-oxide.
-
Stir the mixture and irradiate in a microwave reactor to a set temperature of 150 °C for 15 minutes.
-
After cooling, concentrate the crude reaction mixture to remove volatile organic solvents.
-
Add 1 M HCl (5 mL) and THF (5 mL) to the residue and stir the mixture at 50 °C until the conversion of the intermediate formamide to the aminopyridine is complete (monitor by TLC or LC-MS).
-
Neutralize the solution to approximately pH 7 by adding saturated aqueous sodium bicarbonate.
-
Remove the volatile organic solvents under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
This protocol provides a standardized method to compare the reactivity of various pyridine N-oxides by analyzing the yield of the corresponding 2-aminopyridine product. The higher the yield under these identical conditions, the more reactive the starting pyridine N-oxide.
References
A Researcher's Guide to the Spectroscopic Confirmation of 3,5-Dichloropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of 3,5-Dichloropyridine 1-oxide, presenting expected data alongside experimental data from analogous pyridine N-oxide derivatives.
The unique electronic properties of the pyridine N-oxide moiety make it a valuable functional group in medicinal chemistry. Its deliberate inclusion in a molecular scaffold necessitates rigorous structural confirmation. This guide outlines the expected outcomes from key spectroscopic methods—NMR, IR, Mass Spectrometry, and UV-Vis—for this compound and compares them with experimentally determined data for Pyridine N-oxide, 3-Bromopyridine N-oxide, and 2-Chloropyridine N-oxide.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its comparators. Due to the C2v symmetry of this compound, its NMR spectra are simplified, with chemically equivalent protons and carbons at the 2 and 6 positions, as well as at the 3 and 5 positions.[1]
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-2, H-6 | H-3, H-5 | H-4 | Solvent | Data Type |
| This compound | ~8.1-8.3 | - | ~7.2-7.4 | - | Estimated[1] |
| Pyridine N-oxide | 8.25-8.27 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | CDCl₃ | Experimental[2] |
| 3-Bromopyridine N-oxide | 8.19-8.21 (dq), 8.39-8.40 (t) | - | 7.21-7.24 (dd) | CDCl₃ | Experimental[2] |
| 2-Chloropyridine N-oxide | 8.40-8.41 (m) | 7.28-7.32 (m) | 7.55-7.58 (m) | CDCl₃ | Experimental[2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | Solvent | Data Type |
| This compound | ~139-141 | ~127-129 | ~124-126 | - | Estimated[1] |
| Pyridine N-oxide | 138.5 | 125.3, 125.5 | 125.3, 125.5 | CDCl₃ | Experimental[2] |
| 3-Bromopyridine N-oxide | 137.7, 140.3 | 120.2 | 128.7 | CDCl₃ | Experimental[2] |
| 2-Chloropyridine N-oxide | 141.5 | 123.8, 126.9 | 126.0 | CDCl₃ w/ DMSO | Experimental[2] |
Table 3: IR Spectroscopic Data (Selected Peaks in cm⁻¹)
| Compound | N-O Stretch | C-Cl Stretch | Aromatic C-H Stretch | Data Type |
| This compound | ~1250-1300 | Present | Present | Predicted |
| Pyridine N-oxide | ~1254 | - | Present | Experimental |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Isotopic Pattern | Data Type |
| This compound | 163 (for ³⁵Cl₂) | [M-16]⁺ (loss of O) | M:M+2:M+4 ≈ 100:65:10 | Predicted |
| Pyridine N-oxide | 95 | [M-16]⁺ (loss of O) | N/A | Experimental |
Table 5: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax | Comments | Data Type |
| This compound | ~260 | For the protonated form | Predicted |
| Pyridine N-oxide Derivatives | 280-430 | Ligand-centered and metal-to-ligand charge transfer bands in complexes | Experimental |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands, such as the N-O stretching vibration, C-Cl stretches, and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Acquire the mass spectrum, ensuring to observe the molecular ion peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
Data Analysis : Analyze the mass spectrum for the molecular ion peak and compare it to the calculated molecular weight. Examine the isotopic distribution pattern, which is particularly informative for chlorine-containing compounds.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition : Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
Caption: Workflow for Spectroscopic Confirmation.
By following this structured analytical approach and comparing the obtained data with the expected values and those of known analogs, researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.
References
Comparative Guide to Analytical Methods for the Validation of 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 3,5-Dichloropyridine 1-oxide. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document outlines established analytical techniques for structurally related compounds, such as chlorinated pyridines and other pyridine N-oxides. This information serves as a robust foundation for developing and validating analytical methods for this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the selective and sensitive determination of chlorinated organic compounds.[1]
Data Presentation: Performance of Analytical Methods for Similar Compounds
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the instrumentation available. The following table summarizes the performance of various analytical methods for compounds structurally similar to this compound, providing a benchmark for expected performance.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (Range) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 | - |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 | - |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 | - |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | 66 - 90 | - |
| HPLC-UV | 4-Amino-3,5-dichloropyridine N-oxide | Bulk Drug | ~10 ng/mL | ~30 ng/mL | 98 - 102 | 0.1 - 100 µg/mL |
| UPLC-MS/MS | Roflumilast N-oxide (structurally similar) | - | ~0.01 ng/mL | ~0.04 ng/mL | 95 - 105 | 0.04 - 50 ng/mL |
| Table 1: Performance of various analytical methods for compounds structurally similar to this compound. Data is compiled from multiple sources for comparison.[1] |
Experimental Protocols
Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols can serve as a starting point and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Pyridines
This method is suitable for the analysis of volatile and thermally stable compounds like chlorinated pyridines.[1]
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).[1]
-
Capillary Column : 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).[1]
-
GC Conditions :[1]
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions :[1]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Sample Preparation :[1]
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is applicable for routine quality control of chlorinated pyridines in various samples.[1]
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector.[1]
-
Reversed-phase Column : 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).[1]
-
HPLC Conditions :[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation :[1]
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. A typical workflow for the validation of an analytical method for a chlorinated pyridine is illustrated below.
Decision Pathway for Analytical Technique Selection
The choice between GC-MS and HPLC-UV depends on the physicochemical properties of the analyte and the requirements of the analysis.
References
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3,5-Dichloropyridine 1-oxide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the synthesis of novel therapeutics and functional materials. Among the vast array of heterocyclic building blocks, substituted pyridines are of paramount importance. This guide provides an objective comparison of 3,5-Dichloropyridine 1-oxide and its alternative reagents, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols. The discussion also delves into the biological context of these molecules, particularly their role in modulating the P2X7 receptor signaling pathway.
This guide will explore the utility of this compound and its viable alternatives, namely 2-Chloro-5-nitropyridine and 3,5-Dibromopyridine 1-oxide. The comparison will center on their reactivity, yields, and scope in common synthetic reactions, providing a basis for informed reagent selection in research and development.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The electron-deficient nature of the pyridine ring, enhanced by activating groups, facilitates the displacement of leaving groups.
This compound is a versatile reagent in SNAr reactions. The N-oxide functionality further activates the pyridine ring towards nucleophilic attack. While the chlorine atoms are meta to the nitrogen, the overall electron deficiency of the ring system allows for substitution reactions, although sometimes requiring forcing conditions.
2-Chloro-5-nitropyridine presents a highly activated system for SNAr. The potent electron-withdrawing nitro group at the 5-position, para to the chlorine at the 2-position, strongly activates the ring for nucleophilic attack. This generally leads to higher yields and milder reaction conditions compared to this compound.
3,5-Dibromopyridine 1-oxide , being the bromo-analogue of the primary reagent, exhibits similar reactivity patterns. Bromine is a good leaving group, and the N-oxide provides activation. The choice between the chloro and bromo derivatives may depend on the specific nucleophile and desired downstream transformations.
Table 1: Comparison of Reagents in a Representative Nucleophilic Aromatic Substitution Reaction
| Reagent | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | High | [1] |
| 2-Chloro-5-nitropyridine | Primary Amines | N-Aryl/Alkyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | Moderate to High | [1] |
| 3,5-Dichloropyridine | Piperidine | 3-Chloro-5-(piperidin-1-yl)pyridine | DMSO | - | 80-150 | - | Low to Moderate | [2] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.
This compound can participate in Suzuki-Miyaura coupling reactions. The reactivity of the two chlorine atoms is similar, and achieving mono- or di-substitution can be controlled by stoichiometry and reaction conditions.
2-Chloro-5-nitropyridine is also a suitable substrate for Suzuki coupling. The electron-withdrawing nitro group can influence the reactivity of the C-Cl bond.
3,5-Dibromopyridine 1-oxide is expected to show good reactivity in Suzuki coupling, as C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition to palladium.
Table 2: Comparison of Reagents in a Representative Suzuki-Miyaura Coupling Reaction
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine* | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [3] |
| 3,5-Dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | - | - | [4] |
Note: This data for 2,3,5-trichloropyridine provides a relevant protocol for a similar chloropyridine substrate, highlighting the conditions often employed for such transformations. Direct, side-by-side comparative yield data for the target reagents in the same Suzuki coupling reaction was not found in the reviewed literature.
Biological Context: Modulation of the P2X7 Receptor Signaling Pathway
Substituted pyridines are integral components of many biologically active molecules. Derivatives of 3,5-dichloropyridine, for instance, have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammatory responses.[5][6][7]
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, including the influx of Ca²⁺ and Na⁺, and the efflux of K⁺. This leads to the activation of various intracellular kinases and transcription factors, ultimately resulting in the release of pro-inflammatory cytokines like IL-1β.[8][9][10][11][12]
The development of antagonists for the P2X7 receptor is a promising therapeutic strategy for a variety of inflammatory conditions. The 3,5-dichloropyridine scaffold has proven to be a valuable starting point for the synthesis of such antagonists.[5][13] The alternative reagents discussed in this guide, 2-Chloro-5-nitropyridine and 3,5-Dibromopyridine 1-oxide, also serve as important building blocks for the synthesis of various biologically active molecules, including kinase inhibitors and other potential therapeutics.[14][15][16][17]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with Amines[1]
Protocol 1: Reaction with Secondary Amines (e.g., Piperidine, Morpholine)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Reagents: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M. Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine[3]
-
Reaction Setup: To a Schlenk flask, add the chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and palladium(II) acetate (0.5 mol%).
-
Reagents: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add a degassed mixture of DMF and water (e.g., 3 mL DMF and 3.5 mL H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of reagent in the synthesis of substituted pyridines is a critical factor that influences reaction efficiency, cost, and the overall success of a synthetic campaign. This compound is a valuable and versatile building block. However, for reactions such as nucleophilic aromatic substitution, alternatives like 2-Chloro-5-nitropyridine can offer significant advantages in terms of reactivity and yield due to the strong activating effect of the nitro group. 3,5-Dibromopyridine 1-oxide provides a viable alternative with potentially enhanced reactivity in cross-coupling reactions.
The selection of the optimal reagent will ultimately depend on the specific synthetic target, the desired reaction type, and the required downstream functionalization. This guide provides a foundation for making informed decisions by presenting available comparative data and detailed experimental protocols. The exploration of these and other alternative reagents is crucial for expanding the synthetic toolbox and accelerating the discovery of new molecules with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 3,5-Dichloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the preparation of 3,5-Dichloropyridine 1-oxide, a key building block in medicinal chemistry and advanced chemical synthesis. The comparison focuses on direct oxidation methods of 3,5-Dichloropyridine, evaluating performance based on reaction conditions, yield, and the nature of the oxidizing agent. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through the N-oxidation of 3,5-Dichloropyridine. This transformation is typically accomplished using peroxy acids, which can be used directly or generated in situ. The two routes detailed in this guide are:
-
Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and highly efficient method employing a stable, commercially available peroxy acid.
-
Oxidation with Hydrogen Peroxide in Acetic Acid: A cost-effective and environmentally benign approach where the oxidizing agent, peracetic acid, is generated in situ.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, facilitating a direct comparison of their efficacy and reaction conditions.
| Parameter | Route 1: m-CPBA Oxidation | Route 2: H₂O₂/Acetic Acid Oxidation |
| Starting Material | 3,5-Dichloropyridine | 3,5-Dichloropyridine |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30% Hydrogen Peroxide (H₂O₂) & Acetic Acid |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Temperature | 0-5°C (addition), then 20-25°C | 70°C |
| Reaction Time | 24 hours | Not specified, likely several hours |
| Reported Yield | Up to 96.4%[1] | Method is documented, but specific yield not provided in searches |
| Key Advantages | High efficiency and yield, well-established | Cost-effective, environmentally friendly reagents |
| Key Considerations | m-CPBA is potentially explosive and requires careful handling | Requires elevated temperatures; reaction monitoring is crucial |
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below. These protocols are based on established procedures and can be adapted for laboratory-scale synthesis.
Route 1: Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol is adapted from a general procedure for the N-oxidation of dichloropyridines.
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-Dichloropyridine (1.0 equivalent) in dichloromethane (e.g., 8 mL per gram of starting material).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add m-CPBA (approximately 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 24 hours.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir. A large amount of solid, primarily the m-chlorobenzoic acid byproduct and the product, will be present.
-
The product can be isolated and purified from the byproduct through techniques such as column chromatography or recrystallization.
Route 2: Oxidation with Hydrogen Peroxide and Acetic Acid
This protocol is based on a documented laboratory-scale synthesis for the N-oxidation of 3,5-Dichloropyridine.[1]
Materials:
-
3,5-Dichloropyridine
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium hydroxide solution (for neutralization)
-
Sodium metabisulfite (for peroxide quenching)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a condenser and thermometer, charge 3,5-Dichloropyridine (1.0 equivalent) and glacial acetic acid.
-
Heat the mixture to 70°C with stirring.
-
Slowly add 30% aqueous hydrogen peroxide to the reaction mixture while maintaining the temperature at 70°C.
-
Stir the reaction at 70°C for several hours until completion, monitoring by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the chilled mixture by the slow addition of a dilute sodium hydroxide solution.
-
Quench any remaining peroxides by adding a small amount of sodium metabisulfite.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical workflow for conducting a comparative study of the synthetic routes to this compound.
Caption: Workflow for the comparative study of synthetic routes.
References
A Cost-Benefit Analysis: Manufacturing 2-Amino-3,5-dichloropyridine via 3,5-Dichloropyridine 1-Oxide
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of two synthetic pathways for producing 2-Amino-3,5-dichloropyridine, a crucial building block in medicinal chemistry. We will evaluate a direct chlorination route versus a pathway proceeding through a 3,5-Dichloropyridine 1-oxide intermediate, offering a cost-benefit analysis supported by experimental data to inform manufacturing strategy.
Executive Summary
The synthesis of 2-Amino-3,5-dichloropyridine is critical for the development of various therapeutic agents. This guide compares two primary manufacturing routes:
-
Pathway 1: Direct Chlorination. A widely used industrial method starting from 2-Amino-5-chloropyridine and employing N-Chlorosuccinimide (NCS) as a direct chlorinating agent.
-
Pathway 2: The N-Oxide Route. A multi-step approach beginning with the oxidation of 3,5-Dichloropyridine to form this compound, followed by amination.
This analysis weighs factors such as process efficiency, reagent costs, reaction conditions, and potential safety and environmental impacts to provide a clear framework for decision-making in a manufacturing context.
Comparative Data of Synthetic Pathways
The following tables summarize the key quantitative data for the two synthetic routes to 2-Amino-3,5-dichloropyridine.
Table 1: Overall Process Comparison
| Parameter | Pathway 1: Direct Chlorination | Pathway 2: The N-Oxide Route |
| Starting Material | 2-Amino-5-chloropyridine | 3,5-Dichloropyridine |
| Key Intermediates | None | This compound |
| Overall Yield | ~70.5%[1] | Variable (product of two steps) |
| Number of Steps | 1 | 2 |
| Key Advantages | High-yielding, single-step process. | Utilizes a different starting material, potentially offering supply chain flexibility. |
| Key Disadvantages | Uses a relatively expensive chlorinating agent (NCS). | Multi-step process can lead to lower overall yield and increased production time. |
Table 2: Reagent and Cost Analysis (per mole of product)
| Reagent | Pathway 1: Direct Chlorination | Pathway 2: The N-Oxide Route |
| Primary Reactant | 2-Amino-5-chloropyridine | 3,5-Dichloropyridine |
| Cost (USD/kg) | ~14.50[2] | ~463[3] |
| Key Reagents | N-Chlorosuccinimide (NCS) | m-CPBA, Tosyl Chloride, Potassium Phthalimide, Hydrazine Hydrate |
| Cost (USD/kg) | ~75.50 (NCS)[4] | m-CPBA: ~281, Tosyl Chloride: ~10.50[5], K-Phthalimide: ~64[6], Hydrazine Hydrate: Varies |
| Solvents | DMF, Methanol | Dichloromethane, Acetonitrile |
Note: Costs are estimates based on available bulk pricing and may vary based on supplier and market conditions.
Experimental Protocols
Pathway 1: Direct Chlorination of 2-Amino-5-chloropyridine
This industrial method involves the direct chlorination of 2-Amino-5-chloropyridine using N-Chlorosuccinimide.
Materials:
-
2-Amino-5-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (for recrystallization)
Procedure: [1]
-
A solvent mixture of DMF and methanol (2.5:1 v/v) is charged into a suitable reaction vessel.
-
2-Amino-5-chloropyridine is added to the solvent mixture with stirring.
-
N-Chlorosuccinimide is added sequentially to the reaction mixture.
-
The mixture is heated to 45 °C and maintained for approximately 2.5 hours. Reaction progress is monitored by TLC and GC.
-
Upon completion, the solvent is distilled off under reduced pressure to yield the crude product.
-
The crude product is recrystallized from ethanol to yield pure 2-Amino-3,5-dichloropyridine.
Reported Yield: 70.5% with 98.2% purity (GC).[1]
Pathway 2: The N-Oxide Route
This pathway involves two distinct chemical transformations: the oxidation of 3,5-Dichloropyridine followed by amination of the resulting N-oxide.
Step 1: Synthesis of this compound
Materials:
-
3,5-Dichloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
3,5-Dichloropyridine is dissolved in dichloromethane in a reaction vessel.
-
m-CPBA is added portion-wise to the solution at a controlled temperature (typically 0-5 °C).
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is washed with a sodium bicarbonate solution to remove acidic byproducts.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Reported Yield: Can be as high as 96.4%.
Step 2: Amination of this compound (Representative Protocol)
This protocol is based on general methods for the amination of pyridine N-oxides.
Materials:
-
This compound
-
Tosyl Chloride (TsCl)
-
Potassium Phthalimide
-
Acetonitrile (ACN)
-
Hydrazine hydrate
-
Hydrochloric Acid (HCl)
Procedure:
-
This compound, potassium phthalimide, and triethylamine are suspended in acetonitrile.
-
Tosyl chloride is added, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is removed, and the residue is treated with hydrazine hydrate at 80°C for 6 hours to cleave the phthalimide group.
-
The reaction mixture is acidified with HCl and then basified to precipitate the product.
-
The crude product is purified by column chromatography or recrystallization to yield 2-Amino-3,5-dichloropyridine.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the two manufacturing routes.
References
A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5-Dichloropyridine and its derivatives is critical in various stages of research and development, from synthesis quality control to metabolic studies. This guide provides a comparative overview of established analytical methodologies for the quantification of 3,5-Dichloropyridine and structurally similar chlorinated pyridines. While specific cross-reactivity studies for 3,5-Dichloropyridine 1-oxide are not extensively available in public literature, the analytical methods detailed here offer a robust foundation for developing and validating assays for its detection and quantification.
This document outlines the primary analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting their performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Quantitative Data Summary
The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various analytical methods for compounds structurally similar to 3,5-Dichloropyridine, providing a benchmark for expected performance.[1]
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | - |
Experimental Protocols
Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Pyridines
This method is suitable for the analysis of volatile and thermally stable compounds like chlorinated pyridines.[1]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).[1]
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.[1]
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.[1]
GC-MS Conditions:
-
Injector Temperature: 280 °C[1]
-
Injection Mode: Split (split ratio 50:1)[1]
-
Injection Volume: 1 µL[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Temperature Program:
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is applicable for routine quality control of chlorinated pyridines in various samples.[1]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.[1]
-
Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.[1]
-
Dissolve in 10 mL of the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL[1]
Visualizing the Analytical Workflow
To further elucidate the experimental process, a generalized workflow for GC-MS analysis is depicted below. This diagram illustrates the key stages from sample handling to final data interpretation.
Caption: A generalized workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
References
Benchmarking 3,5-Dichloropyridine 1-oxide: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an objective comparison of the performance of 3,5-Dichloropyridine 1-oxide against other relevant building blocks in key synthetic transformations, supported by experimental data and detailed protocols.
This compound is a versatile heterocyclic building block valued for its unique electronic properties.[1] The presence of the N-oxide functionality significantly alters the reactivity of the pyridine ring compared to its parent, 3,5-dichloropyridine. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, leading to increased electron density at the C2, C4, and C6 positions.[1] This electronic modulation enhances its utility in various synthetic applications, most notably in nucleophilic aromatic substitution (SNAr) and as a substrate in cross-coupling reactions.
Comparative Performance Analysis
To effectively benchmark this compound, its performance is compared against its non-oxidized counterpart (3,5-Dichloropyridine) and its constitutional isomer (2,6-Dichloropyridine) in two fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group in this compound is expected to activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide (C2, C4, and C6). In contrast, the chlorine atoms in 3,5-dichloropyridine are meta to the ring nitrogen, a less activated position for SNAr, generally resulting in lower reactivity.[2] For 2,6-dichloropyridine, the chlorine atoms are in the activated ortho positions, making them more susceptible to nucleophilic displacement than in the 3,5-isomer.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr) with Piperidine
| Building Block | Product | Reaction Conditions | Yield | Reactivity Assessment |
| This compound | 3-Chloro-5-(piperidin-1-yl)pyridine 1-oxide | Moderate | Good to High | Enhanced reactivity due to N-oxide activation. |
| 3,5-Dichloropyridine | 3-Chloro-5-(piperidin-1-yl)pyridine | Harsh (high temp/pressure) | Low to Moderate | Sluggish reaction due to less activated C3/C5 positions.[2] |
| 2,6-Dichloropyridine | 2-Chloro-6-(piperidin-1-yl)pyridine | Heat | Moderate to High | Facile reaction at the activated C2/C6 positions.[2] |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The reactivity of halopyridines in these transformations generally follows the trend I > Br > Cl, influenced by the carbon-halogen bond strength. While chloropyridines are less reactive, they are often more cost-effective. The N-oxide functionality can influence the catalytic cycle, and the electronic differences between the isomers play a crucial role. 2,6-Dichloropyridine is generally more reactive in palladium-catalyzed cross-couplings than the 3,5-isomer due to the electronic activation of the C2 and C6 positions.[3]
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Building Block | Product (Mono-arylation) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 3-Chloro-5-phenylpyridine 1-oxide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 60-75 |
| 3,5-Dichloropyridine | 3-Chloro-5-phenylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | ~60-70 |
| 2,6-Dichloropyridine | 2-Chloro-6-phenylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of building block performance.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the direct oxidation of 3,5-dichloropyridine.
-
Reagents and Equipment : 3,5-dichloropyridine, meta-chloroperbenzoic acid (m-CPBA) or 30% aqueous hydrogen peroxide, acetic acid (if using H₂O₂), dichloromethane (if using m-CPBA), round-bottom flask, magnetic stirrer, heating mantle/oil bath, separation funnel, rotary evaporator.
-
Procedure (using m-CPBA) :
-
Dissolve 3,5-dichloropyridine (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound, which can achieve yields as high as 96.4%.[1]
-
-
Procedure (using H₂O₂) :
-
To a solution of 3,5-dichloropyridine (1.0 eq.) in acetic acid, add 30% aqueous hydrogen peroxide (2.0-3.0 eq.).
-
Heat the mixture to 70 °C and maintain for 4-6 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described above.
-
Benchmarking Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is designed for the comparative evaluation of different dichloropyridine building blocks.
-
Materials : Dichloropyridine building block (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq.), dioxane/water (4:1 mixture), Schlenk flask, inert atmosphere (N₂ or Ar).
-
Procedure :
-
To a dry Schlenk flask, add the dichloropyridine building block, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction at regular intervals (e.g., every 2 hours) by taking aliquots for TLC or GC-MS analysis to determine the consumption of starting material and formation of the product.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography and calculate the isolated yield.
-
Compare the yield, reaction time, and impurity profile for each building block tested.
-
Visualizing Workflows and Relationships
Caption: Synthetic pathway for this compound.
References
confirming the regioselectivity of reactions with 3,5-Dichloropyridine 1-oxide
For researchers, scientists, and drug development professionals, 3,5-Dichloropyridine 1-oxide is a versatile building block for synthesizing substituted pyridines. Its reactivity is governed by the electronic interplay between the electron-withdrawing chlorine atoms and the activating N-oxide group. This guide provides a comparative analysis of the regioselectivity of nitration, amination, and cyanation reactions involving this substrate, supported by experimental data and detailed protocols to aid in synthetic strategy and execution.
The N-oxide functional group in this compound significantly influences the electronic environment of the pyridine ring. While the oxygen atom increases electron density at the C-2, C-4, and C-6 positions through resonance, the inductive electron-withdrawing effect of the N-O bond and the chlorine atoms renders the ring susceptible to different types of transformations.[1] This guide confirms that electrophilic substitution (nitration) is highly regioselective at the C-4 position, while nucleophilic substitution (cyanation) is directed to the C-2 position. The introduction of an amino group at C-4 is most efficiently achieved via indirect methods.
Regioselectivity Comparison: Nitration vs. Cyanation
The substitution pattern of this compound directs incoming reagents to specific positions with high fidelity. Electrophilic attack is favored at the electron-rich C-4 position, whereas nucleophilic attack, following activation of the N-oxide, occurs at the C-2 position.
Table 1: Summary of Reaction Regioselectivity and Yields
| Reaction | Reagents | Position of Substitution | Product | Yield (%) |
| Nitration | Fuming HNO₃, conc. H₂SO₄ | C-4 | 3,5-Dichloro-4-nitropyridine 1-oxide | High (qualitative) |
| Cyanation | TMSCN, (CH₃)₂NCOCl | C-2 | 2-Cyano-3,5-dichloropyridine | 40.2% |
Reaction Pathways and Methodologies
Electrophilic Nitration at C-4
The nitration of pyridine N-oxides is a well-established electrophilic aromatic substitution that proceeds with high regioselectivity at the C-4 position.[2] This is due to the resonance stabilization of the sigma complex intermediate where the positive charge can be delocalized onto the N-oxide oxygen atom. For this compound, the reaction yields 3,5-Dichloro-4-nitropyridine 1-oxide, a key intermediate for further functionalization.
Caption: Regioselective nitration at the C-4 position.
This protocol is adapted from established procedures for the nitration of substituted pyridine-N-oxides.[3][4]
-
Nitrating Mixture Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the pyridine-N-oxide solution, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the product precipitates. Collect the precipitate by filtration, wash with cold water, and dry to yield 3,5-Dichloro-4-nitropyridine 1-oxide.
Nucleophilic Cyanation at C-2
In contrast to electrophilic substitution, the cyanation of pyridine N-oxides typically proceeds via nucleophilic attack at the C-2 (alpha) position. The reaction requires an activating agent, such as dimethylcarbamoyl chloride, which forms a reactive intermediate with the N-oxide. The cyanide nucleophile then attacks the C-2 position, followed by elimination and loss of the oxygen atom to yield the 2-cyanopyridine product. This process is highly regioselective.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichloropyridine 1-oxide: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dichloropyridine 1-oxide, ensuring compliance with safety protocols and regulatory standards. Due to its nature as a chlorinated heterocyclic compound, this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound and its derivatives are generally considered harmful if swallowed, and can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when handling spills.[1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1] |
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction byproducts, contaminated labware (such as filter paper and pipette tips), and empty containers.[1]
-
This waste stream should be collected in a dedicated container. As a halogenated organic compound, it should be kept separate from non-halogenated solvent waste.[1][2]
-
Do not mix with incompatible materials, such as strong oxidizing agents or acids.
-
-
Containerization:
-
Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds; glass containers are often a suitable choice.[1]
-
The container must be in good condition with a secure, leak-proof closure.[1]
-
To allow for expansion and prevent spills, do not fill containers beyond 90% of their capacity.[1]
-
Keep the waste container securely closed except when actively adding waste.[1]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to mitigate potential leaks.[2]
-
-
Final Disposal:
-
The recommended method for the final disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Maintain detailed records of the waste generated and its disposal, as this is a legal requirement.[1]
-
Spill Management Protocol
In the event of a spill, immediate and safe containment and cleanup are crucial.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1]
-
Collection: Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. Specific limits may vary based on local, state, and federal regulations.
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation | 55 gallons per Satellite Accumulation Area.[1] |
| Maximum Acutely Toxic (P-list) Waste | 1 quart of liquid or 1 kilogram of solid.[1] |
| Container Fill Level | Do not exceed 90% of the container's capacity.[1] |
| Removal Time for Full Container | Within 3 calendar days of the container becoming full.[1] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no widely established and recommended experimental protocols for the in-lab chemical neutralization or inactivation of this compound waste for disposal purposes. The standard and safest procedure is collection and disposal via a licensed hazardous waste management company. Any attempt at chemical treatment, such as reduction of the N-oxide, could lead to unforeseen hazardous reactions or byproducts and is not advised for routine waste disposal.
References
Personal protective equipment for handling 3,5-Dichloropyridine 1-oxide
Essential Safety and Handling Guide for 3,5-Dichloropyridine 1-oxide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. Adherence to strict safety protocols is necessary to prevent exposure. This substance is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for short-term protection.[1][5] For prolonged contact, consult the manufacturer's chemical resistance guide to select the appropriate glove material. Always inspect gloves for integrity before use.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a respirator if engineering controls like a fume hood are not feasible or if exposure limits are exceeded. An N95 dust mask or a respirator with a particulate filter is recommended for handling the solid compound to prevent inhalation of dust.[1] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances, such as strong oxidizing agents.[1] The compound should be stored at room temperature.[6]
Handling Protocol
-
Preparation: Ensure the work area, ideally a certified chemical fume hood, is clean and uncluttered.[1] Verify that all necessary PPE is available and in good condition.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid compound carefully to minimize dust generation.[1]
-
Use a spatula for transfers. Avoid scooping directly from the main container to prevent contamination.
-
Weigh the necessary amount on weighing paper or in a suitable container within the fume hood.
-
-
During Use:
-
Post-Handling:
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container for halogenated organic waste.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Procedure
-
All waste containing this compound must be treated as hazardous waste.[1]
-
Under no circumstances should this chemical be disposed of down the drain.[1][8]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.[8]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dichloropyridine-N-oxide [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
